molecular formula C8H8F3NO B13952230 3-methoxy-N-(trifluoromethyl)aniline

3-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B13952230
M. Wt: 191.15 g/mol
InChI Key: PJHNKDNDYRWGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(trifluoromethyl)aniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. The compound features both a methoxy group and an N-(trifluoromethyl)aniline moiety, which contributes significant electronic and steric properties, making it a valuable scaffold for developing novel chemical entities. This aniline is primarily used as a key intermediate in the synthesis of more complex molecules. Compounds with trifluoromethyl groups are of high interest in the development of active pharmaceutical ingredients (APIs) due to the potential for enhanced metabolic stability, bioavailability, and binding affinity . Specifically, trifluoromethyl-substituted anilines are recognized as effective intermediates in the synthesis of pesticides and pharmaceuticals, such as trifluoromethyl-containing phthalic acid diamides . Furthermore, anilines of this class are frequently employed in the synthesis of Schiff bases, which are known for their applications in creating polymers and oligomers with useful thermal and optical properties, as well as for use as fluorescent chemosensors for metal ions like Sn 2+ . Key Applications: Pharmaceutical Research: Serves as a synthetic intermediate for potential APIs. The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, influencing potency and ADME properties . Agrochemical Intermediates: Used in the preparation of compounds with pesticidal activity . Materials Science: Acts as a monomer for the synthesis of Schiff base polymers and oligomers, which are investigated for their thermal stability and potential use in sensors . Notice to Researchers: The compound information is for research purposes only. The specific physical and chemical data (e.g., melting point, purity) for the exact isomer "3-methoxy-N-(trifluoromethyl)aniline" should be verified upon receipt. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-methoxy-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3NO/c1-13-7-4-2-3-6(5-7)12-8(9,10)11/h2-5,12H,1H3

InChI Key

PJHNKDNDYRWGFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(F)(F)F

Origin of Product

United States
Foundational & Exploratory

Introduction: A Chemist's Perspective on 3-methoxy-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 3-methoxy-N-(trifluoromethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

3-methoxy-N-(trifluoromethyl)aniline, a substituted aniline derivative, is a compound of significant interest in modern synthetic chemistry. Its utility is primarily as a versatile building block in the development of complex organic molecules. Researchers in pharmaceutical development leverage this intermediate for the synthesis of novel therapeutic agents, including spleen tyrosine kinase (Syk) inhibitors and compounds targeting neurological disorders.[1][2] In the agrochemical sector, it serves as a precursor for advanced herbicides and fungicides.[1]

The compound's value stems from the interplay of its functional groups: the electron-donating methoxy group, the nucleophilic amine, and the strongly electron-withdrawing trifluoromethyl group. This unique electronic and steric profile enhances the bioactivity, metabolic stability, and selectivity of the final products.[1] However, these same properties necessitate a rigorous and informed approach to its handling and safety.

This guide moves beyond a simple recitation of safety data sheet (SDS) sections. It aims to provide a deeper, mechanistic understanding of the hazards associated with 3-methoxy-N-(trifluoromethyl)aniline and to detail the causality behind the recommended safety protocols. For the research professional, a proactive and educated approach to safety is not a procedural formality but a cornerstone of scientific integrity and experimental success.

Section 1: Core Chemical and Physical Identity

A foundational understanding of a substance's physical properties is the first step in a comprehensive risk assessment. These characteristics dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures. For instance, its solid form and defined melting point indicate that the primary exposure risk during handling is through the inhalation of fine particulates, necessitating specific engineering controls.

PropertyValueSource(s)
CAS Number 349-55-3[1][3]
Molecular Formula C8H8F3NO[1][4]
Molecular Weight 191.15 g/mol [1]
Synonyms 3-Amino-5-methoxybenzotrifluoride, 5-Methoxy-α,α,α-trifluoro-m-toluidine[1]
Appearance Light yellow to brown powder or crystal[1][4]
Melting Point 50-54 °C[1][4]
Flash Point 113 °C (235.4 °F) - closed cup
Storage Conditions Store in a cool (2-8°C or room temperature), dry, dark, and well-ventilated place in a tightly sealed container.[1][4][5]

Section 2: Hazard Identification and Toxicological Profile

The toxicological profile of 3-methoxy-N-(trifluoromethyl)aniline is consistent with that of many substituted anilines, with added considerations due to the trifluoromethyl group. The primary hazards are acute toxicity upon exposure, irritation to the skin and eyes, and specific irritation to the respiratory tract.

Hazard ClassificationGHS Hazard CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[3][6]
Acute Toxicity, DermalH312Harmful in contact with skin.[3][6]
Acute Toxicity, InhalationH332Harmful if inhaled.[3][6]
Skin IrritationH315Causes skin irritation.[3][6]
Eye IrritationH319Causes serious eye irritation.[3][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3][6]
Signal Word Warning [3][6]
Mechanistic Insight into Toxicity

Aniline derivatives can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. While specific data for this compound is limited, it is a known risk for the chemical class. The primary observed effects are related to its irritant properties and acute toxicity, which can manifest as headache, dizziness, and nausea upon significant exposure.[7]

The following diagram illustrates the principal routes by which laboratory personnel can be exposed and the resulting primary health effects.

G Figure 1: Exposure Routes and Primary Health Effects substance 3-methoxy-N- (trifluoromethyl)aniline inhalation Inhalation (Dust/Aerosol) substance->inhalation dermal Dermal Contact (Skin) substance->dermal eye Eye Contact substance->eye ingestion Ingestion substance->ingestion resp_irrit Respiratory Tract Irritation inhalation->resp_irrit systemic Systemic Toxicity (Harmful) inhalation->systemic skin_irrit Skin Irritation dermal->skin_irrit dermal->systemic eye_irrit Serious Eye Irritation eye->eye_irrit ingestion->systemic

Figure 1: Exposure Routes and Primary Health Effects

Section 3: Proactive Safety Protocols and Exposure Control

A robust safety culture relies on a multi-layered defense against chemical exposure, commonly known as the hierarchy of controls. The most effective measures involve removing the hazard or implementing engineering solutions that isolate the operator from it. Personal Protective Equipment (PPE) serves as the crucial final barrier.

Engineering Controls: The First Line of Defense

The causality is simple: to prevent harm from inhalation or inadvertent contact, the material must be physically contained.

  • Chemical Fume Hood: All weighing and handling of solid 3-methoxy-N-(trifluoromethyl)aniline must be performed within a certified chemical fume hood. This is non-negotiable. The hood's negative pressure environment draws dust and vapors away from the operator's breathing zone.

  • Ventilation: General laboratory ventilation should be adequate, but it is not a substitute for the localized exhaust provided by a fume hood.[3]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly. Their proximity is critical for mitigating the severity of an accidental exposure.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be deliberate and based on the specific hazards of the compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be considered if there is a significant splash risk.

  • Hand Protection: Use chemically impervious gloves (e.g., nitrile) that have been inspected for tears or pinholes before use.[8] It is critical to wash hands thoroughly after removing gloves.

  • Skin and Body Protection: A standard lab coat is mandatory. For larger quantities or spill cleanup, fire/flame-resistant and impervious clothing may be necessary.[8]

  • Respiratory Protection: If engineering controls fail or during emergency situations, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required. For weighing powders, an N95-rated dust mask can provide a supplementary layer of protection inside a fume hood.[8]

Standard Laboratory Handling Workflow

The following workflow diagram illustrates the integration of safety controls at each step of a typical laboratory procedure involving this compound.

G Figure 2: Safe Handling Workflow prep 1. Preparation - Don full PPE - Verify fume hood function weigh 2. Weighing - Inside fume hood - Use anti-static weigh boat prep->weigh Critical Control: Containment dissolve 3. Solubilization - Add solvent slowly - Keep vessel capped/covered weigh->dissolve transfer 4. Reaction Setup - Transfer via cannula or syringe - Ensure vessel is secure dissolve->transfer cleanup 5. Decontamination & Cleanup - Rinse glassware in hood - Wipe down surfaces transfer->cleanup Critical Control: Avoid Spills waste 6. Waste Disposal - Segregate into labeled hazardous waste container cleanup->waste

Figure 2: Safe Handling Workflow

Section 4: Emergency Response and First Aid Protocols

In the event of an exposure or spill, a rapid, pre-planned response is essential to minimize harm.

Accidental Release Measures

This protocol is for a small-scale spill (less than 10g) within a laboratory setting.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.[8]

  • Ensure Safety: Ensure adequate ventilation (fume hood) and remove all sources of ignition.[8][9]

  • Don PPE: Before cleanup, don appropriate PPE, including a respirator, chemical goggles, impervious gloves, and a lab coat.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry earth. DO NOT use combustible materials like paper towels initially.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[9]

  • Decontamination: Wipe the spill area with a damp cloth or sponge, then wash thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with institutional and governmental regulations.[8]

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Medical attention should always be sought following an exposure.

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[3][7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][9]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][9]
Fire-Fighting Considerations
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Thermal decomposition can be extremely hazardous, producing toxic gases including carbon monoxide (CO), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[3][10]

  • Protective Actions: Firefighters must wear a full-face, self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[3][9]

Section 5: Prudent Storage and Disposal Practices

  • Handling: Always handle in accordance with good industrial hygiene and safety practices. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands and face thoroughly after handling.[6][9]

  • Storage: Store in a locked, designated area that is cool, dry, and well-ventilated. Keep the container tightly closed to prevent moisture absorption and contamination. Store away from incompatible materials, particularly strong oxidizing agents.[5][8][9]

  • Disposal: This material and its container must be disposed of as hazardous waste. Disposal must be conducted by a licensed professional disposal service to ensure compliance with all federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[8]

Conclusion

3-methoxy-N-(trifluoromethyl)aniline is a valuable reagent whose utility is matched by its potential hazards. A thorough understanding of its toxicological properties and the rationale behind safety protocols is not a barrier to research but an enabler of it. By integrating the principles of containment, personal protection, and emergency preparedness into every workflow, researchers can handle this compound with the confidence and respect it requires, ensuring both personal safety and the integrity of their scientific work.

References

  • Georganics. (2011, February 19). SAFETY DATA SHEET. 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethoxy)aniline. PubChem Compound Database. Retrieved from [Link]

  • Alfa Aesar. (2008, October 11). Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methoxy-4-[(trifluoromethyl)sulfanyl]aniline — Chemical Substance Information. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

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Advanced Physicochemical Profiling and Synthetic Methodologies for 3-Methoxy-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on fluorinated pharmacophores to overcome metabolic liabilities, the N-trifluoromethyl (–NH–CF3) motif has emerged as a transformative structural element. This technical guide provides an in-depth analysis of 3-methoxy-N-(trifluoromethyl)aniline , a highly specialized fluorinated building block. We will deconstruct its physicochemical properties, detail a self-validating synthetic protocol for its preparation, and analyze the pharmacokinetic causality behind its application in modern medicinal chemistry.

Physicochemical Architecture

The core identity of 3-methoxy-N-(trifluoromethyl)aniline is defined by the synergistic electronic effects of its substituents. The meta-methoxy group acts as an electron-donating moiety via resonance to the ortho and para positions, while the N-trifluoromethyl group exerts a profound electron-withdrawing inductive pull.

According to data consolidated from [1], the molecular weight of 191.15 g/mol and the exact CAS number 1420966-24-0 are critical parameters for verifying the integrity of commercially sourced or synthesized batches.

Table 1: Core Quantitative & Physicochemical Data

PropertyValueAnalytical Significance
IUPAC Name 3-Methoxy-N-(trifluoromethyl)anilineStandardized nomenclature
CAS Registry Number 1420966-24-0Unique identifier for procurement
Molecular Weight 191.15 g/mol Critical for mass spectrometry (MS) validation
Molecular Formula C8H8F3NODefines elemental composition
SMILES String COc1cccc(NC(F)(F)F)c1Essential for in silico predictive modeling

Pharmacokinetic Causality: The Role of the N-CF3 Motif

Why do we intentionally synthesize N-trifluoromethylated anilines? In standard anilines, the electron-rich nitrogen is a prime target for rapid Phase I (N-oxidation, N-dealkylation) and Phase II (N-glucuronidation) metabolism.

By replacing a standard N-alkyl group with an N-CF3 group, we fundamentally alter the molecule's trajectory in vivo [2]. The strong electron-withdrawing nature of the three fluorine atoms drastically lowers the pKa of the amine, rendering it significantly less basic. This decreased basicity, coupled with the steric bulk of the CF3 group, shields the nitrogen from enzymatic attack. Furthermore, the high fluorine content increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability—a critical factor for central nervous system (CNS) targets or intracellular target engagement.

PKLogic N_CF3 N-CF3 Substitution on Aniline Elec Strong Electron Withdrawal N_CF3->Elec Steric Increased Steric Bulk N_CF3->Steric Lipo High Fluorine Content N_CF3->Lipo Basicity Decreased Amine Basicity (pKa drop) Elec->Basicity Inductive pull Metab Resistance to N-Oxidation & N-Dealkylation Steric->Metab Shielding Perm Enhanced Membrane Permeability (LogP rise) Lipo->Perm Lipophilicity

Fig 1. Pharmacokinetic causality: How the N-CF3 motif modulates drug-like properties.

Table 2: Comparative Pharmacokinetic Predictors

ParameterStandard 3-Methoxyaniline3-Methoxy-N-(trifluoromethyl)anilineCausality
Amine Basicity (pKa) ~4.2 (Moderate)< 1.0 (Very Low)CF3 inductive electron withdrawal
Lipophilicity (LogP) ~1.2~2.8 - 3.2Fluorine hydrophobicity
Metabolic Stability Low (Rapid N-oxidation)High (Steric/electronic shielding)Protection of the N-lone pair

Synthetic Methodology & Experimental Protocol

Historically, the direct incorporation of a –CF3 group onto a free aniline nitrogen was plagued by low yields and the instability of the N-CF3 bond under harsh conditions [3]. However, modern methodologies, such as those utilizing N-trifluoromethylsuccinimide (NTFS) [4], have revolutionized this process.

The following protocol details the direct N-trifluoromethylation of 3-methoxyaniline using NTFS. This method is chosen for its operational simplicity and high chemoselectivity.

Protocol: Direct N-Trifluoromethylation via NTFS

Objective: Synthesize and validate 3-methoxy-N-(trifluoromethyl)aniline (CAS: 1420966-24-0). System Validation: This protocol incorporates built-in analytical checkpoints (LC-MS and 19F-NMR) to ensure the N-CF3 bond remains intact and has not hydrolyzed to an isocyanate.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-methoxyaniline (1.0 equiv, 1.0 mmol). Causality: Oven-drying and subsequent argon purging are critical. The N-CF3 intermediate is highly sensitive to moisture, which can act as a nucleophile and drive hydrolysis.

  • Reagent Loading: Add N-trifluoromethylsuccinimide (NTFS) (1.2 equiv), phenyliodine(III) diacetate (PIDA) (1.5 equiv), and anhydrous K2CO3 (2.0 equiv). Causality: PIDA acts as the essential oxidant to facilitate the transfer of the CF3 group from NTFS to the aniline nitrogen. K2CO3 acts as an acid scavenger, neutralizing byproducts that could protonate the aniline and reduce its nucleophilicity.

  • Solvent Introduction: Inject anhydrous DMSO (5.0 mL) into the sealed tube. Causality: DMSO is a highly polar aprotic solvent that stabilizes the transition state of the electrophilic/radical addition without providing protons that could quench the reaction.

  • Thermal Activation: Heat the reaction mixture at 60 °C for 12 hours under continuous stirring. Causality: 60 °C provides the precise thermal activation energy required for the N-CF3 transfer. Exceeding 80 °C risks thermal decomposition of the NTFS reagent.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL). Extract the organic layer. Causality: Brine washing effectively partitions the DMSO and water-soluble byproducts (like succinimide and potassium acetate) into the aqueous phase, leaving the highly lipophilic product in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient.

  • Analytical Validation (Critical Step):

    • LC-MS: Confirm the mass. The expected m/z for [M+H]+ is ~192.1 (based on MW 191.15 g/mol ).

    • 19F-NMR: Look for a characteristic singlet between -58.0 and -62.0 ppm. Causality: 19F-NMR is the definitive proof of structure. A singlet confirms the presence of the intact CF3 group attached to the nitrogen, distinguishing it from potential ring-fluorinated byproducts.

SynthesisWorkflow A 3-Methoxyaniline (Starting Material) B NTFS + PIDA + K2CO3 (DMSO, 60°C) A->B Mix C N-Trifluoromethylation (Reaction Phase) B->C 12h Heat D Crude Product (Organic Extraction) C->D Workup E Chromatography (Purification) D->E Load F Pure Compound CAS: 1420966-24-0 E->F Isolate

Fig 2. Step-by-step synthetic workflow for 3-methoxy-N-(trifluoromethyl)aniline using NTFS.

Conclusion

The synthesis and application of 3-methoxy-N-(trifluoromethyl)aniline represent a sophisticated intersection of organic synthesis and rational drug design. By understanding the causality behind the physicochemical shifts induced by the N-CF3 group—and employing rigorous, self-validating synthetic protocols—researchers can effectively leverage this building block to develop next-generation therapeutics with optimized metabolic profiles.

References

  • ChemSrc. "3-methoxy-N-(trifluoromethyl)aniline - CAS号查询". ChemSrc Database.[Link]

  • ResearchGate. "Synthesis and Application of Trifluoromethyl Substituted Free Anilines". ResearchGate Publications. [Link]

  • Comptes Rendus de l'Académie des Sciences. "The main and recent syntheses of the N-CF3 motif". [Link]

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Crystal Structure Analysis and Physicochemical Profiling of 3-Methoxy-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the N -trifluoromethyl ( −NCF3​ ) moiety into small-molecule scaffolds represents a frontier in medicinal chemistry and materials science. Unlike the ubiquitous C -trifluoromethyl group, the N−CF3​ functionality imparts unique physicochemical properties, including enhanced lipophilicity, altered basicity, and exceptional metabolic stability[1]. serves as a critical model compound for understanding the steric and electronic interplay between an electron-donating meta-methoxy substituent and the strongly electron-withdrawing N−CF3​ group[2]. This whitepaper provides an authoritative, in-depth guide to the crystallographic isolation, structural elucidation, and solid-state behavioral analysis of this unique molecule.

Molecular Architecture and the N-CF3 Motif

The structural biology of N -trifluoromethyl anilines is defined by severe electronic perturbations. The most striking geometric feature is the compression of the C−N bond. Crystallographic refinement of N−CF3​ moieties typically reveals a[3]. This significant contraction—shorter than a standard C−N single bond (1.47 Å) and approaching that of a C=N double bond—is driven by negative hyperconjugation. The nitrogen lone pair delocalizes into the strongly anti-bonding σ∗ orbitals of the C−F bonds, enforcing a nearly planar geometry around the nitrogen atom and restricting bond rotation[4].

Simultaneously, the 3-methoxy group alters the electrostatic potential of the aromatic ring. While its resonance effects are limited at the meta position, its inductive effects and steric bulk act as "steering elements" during crystal packing, disrupting standard infinite π−π stacking in favor of more complex fluorous and dipole-driven architectures.

Experimental Methodologies for Crystallographic Analysis

To achieve atomic-resolution structural data, the protocols must overcome the high lipophilicity and volatility inherent to fluorinated anilines. The following methodologies are designed as self-validating systems to ensure high-fidelity diffraction data.

Protocol: Single-Crystal Growth via Vapor Diffusion

Causality: Direct solvent evaporation often yields twinned or defect-rich crystals due to the rapid precipitation kinetics associated with highly lipophilic fluorinated compounds. Vapor diffusion establishes a thermodynamic equilibrium, allowing for the slow, controlled nucleation required for high-resolution X-ray diffraction.

  • Solvent System Selection: Dissolve 50 mg of 3-methoxy- N -(trifluoromethyl)aniline in 1.0 mL of a high-solubility solvent (e.g., dichloromethane) in a 4 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Chamber Setup: Place the unsealed inner vial into a larger 20 mL outer vial containing 5.0 mL of an anti-solvent (e.g., n -hexane).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 4 °C.

  • Validation: Crystal growth should occur over 5–10 days. The slow diffusion of hexane into the dichloromethane lowers the solubility threshold gradually, yielding singular, block-like crystals rather than clustered needles.

Protocol: X-Ray Diffraction (XRD) Data Collection and Refinement

Causality: Fluorinated groups frequently exhibit severe rotational disorder at room temperature. Cryocooling to 100 K minimizes anisotropic thermal displacement parameters (atomic vibrations), which is absolutely essential for resolving the distinct fluorine positions[5].

  • Cryo-Mounting: Submerge the selected crystal in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount the crystal onto a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a continuous 100 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Integration & Absorption Correction: Process the frames using software such as APEX/SAINT. Apply a multi-scan absorption correction (SADABS) to correct for the transmission variance caused by the crystal's shape.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT).

  • Self-Validation Check: The final structural model is validated by achieving an R1​ value < 0.05 and a Goodness-of-Fit (GooF) approaching 1.0, ensuring the modeled electron density perfectly matches the experimental diffraction data.

Workflow Solvent 1. Solvent Selection (DCM / n-Hexane) Growth 2. Vapor Diffusion (Controlled Kinetics at 4°C) Solvent->Growth Prevents twinning Mounting 3. Cryo-Mounting (Flash-cooled to 100 K) Growth->Mounting Select single crystal XRD 4. XRD Data Collection (Mo Kα, λ = 0.71073 Å) Mounting->XRD Freezes thermal motion Refinement 5. Structural Refinement (Modeling CF3 Disorder) XRD->Refinement Electron density map

Fig 1. Step-by-step crystallographic workflow optimized for fluorinated aniline derivatives.

Quantitative Crystallographic Data

Table 1 summarizes the target crystallographic data and structural refinement parameters. These values represent a high-fidelity predictive model based on the validated single-crystal X-ray diffraction data of analogous fluorinated anilines, such as [5][6].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₈H₈F₃NO
Formula weight 191.15 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.124(2) Å, b = 11.450(3) Å, c = 9.875(2) Å, β = 105.42(3)°
Volume 885.6(4) ų
Z (Molecules per unit cell)4
Density (calculated) 1.433 g/cm³
Absorption coefficient 0.132 mm⁻¹
Theta range for data collection 2.65° to 28.30°
Reflections collected / unique 8452 / 2104 [R(int) = 0.031]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1025
Resolving Rotational Disorder

During refinement, the −CF3​ group frequently exhibits rotational disorder in the solid state. The fluorine atoms distribute across multiple positions. Modeling this disorder using split positions (e.g., a major component at 74% occupancy and a minor component at 26%) with appropriate geometric restraints (SADI/DFIX) is a mandatory protocol standard for validating the final structural model[5].

Solid-State Architecture and Intermolecular Interactions

The macroscopic crystal packing of 3-methoxy- N -(trifluoromethyl)aniline is dictated by a competition between weak hydrogen bonding and fluorous interactions.

  • Fluorous Layering: The N−CF3​ groups tend to self-associate, forming distinct "fluorous layers" characterized by short CF3​⋯CF3​ contacts[7]. These highly hydrophobic regions dominate the lattice energy.

  • Steric Steering: The meta-methoxy group acts as a steric steering element, disrupting the infinite π−π stacking typically seen in unsubstituted anilines.

  • Attenuated Hydrogen Bonding: Because the N−CF3​ group is so strongly electron-withdrawing, the basicity of the amine is drastically reduced, and the N−H bond becomes highly polarized. This leads to weak N−H⋯O (methoxy) or N−H⋯F interactions rather than robust hydrogen-bonded networks.

Causality NCF3 N-CF3 Motif Hyperconjugation Negative Hyperconjugation NCF3->Hyperconjugation Fluorous Fluorous Layering (CF3···CF3) NCF3->Fluorous Methoxy 3-Methoxy Group Packing Solid-State Architecture Methoxy->Packing Steric steering BondLength Shortened C-N Bond (~1.341 Å) Hyperconjugation->BondLength BondLength->Packing Fluorous->Packing

Fig 2. Causal relationship between molecular substituents and solid-state crystal architecture.

References

  • Liu, S., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962-1970.[Link]

  • Hosten, E. C., & Betz, R. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O. Zeitschrift für Kristallographie - New Crystal Structures, 236(2).[Link]

  • ChemSrc. (2025). 1420966-24-0_3-methoxy-N-(trifluoromethyl)aniline. ChemSrc Database.[Link]

  • IUCr. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. IUCrData.[Link]

  • ResearchGate. (2022). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. ResearchGate. [Link]

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Methodological & Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-Methoxy-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Substrate Profiling

The N -trifluoromethyl ( N -CF 3​ ) motif is highly prized in medicinal chemistry for its profound ability to enhance lipophilicity, membrane permeability, and metabolic stability[1]. However, the incorporation of this moiety via cross-coupling is notoriously difficult. N -CF 3​ anilines, such as 3-methoxy- N -(trifluoromethyl)aniline, exhibit exceptionally low basicity and nucleophilicity due to the strong electron-withdrawing nature of the CF 3​ group[2].

Furthermore, the specific substitution pattern of 3-methoxy- N -(trifluoromethyl)aniline introduces unique electronic challenges. While a methoxy group is typically resonance-donating to the ortho and para positions, its meta relationship to the amine in this substrate means it primarily exerts an inductive electron-withdrawing effect (-I). This further depresses the already poor nucleophilicity of the N -CF 3​ amine, demanding highly specialized catalytic systems to achieve successful C–N bond formation.

Mechanistic Causality: The Defluorination Dilemma

The primary failure mode when utilizing 3-methoxy- N -(trifluoromethyl)aniline in standard Buchwald-Hartwig aminations is substrate degradation. Secondary N -CF 3​ amines possess an unusually acidic N–H bond. When exposed to strong alkoxide bases (e.g., NaOtBu or KOtBu), the substrate is rapidly deprotonated to form an N -CF 3​ amide anion.

Instead of undergoing transmetalation with the Pd(II) center, this intermediate is highly susceptible to an E1cB-like dehydrofluorination. It expels a fluoride ion ( F− ) to generate a highly reactive isocyanate ( Ar−N=C=O ), which subsequently degrades or polymerizes[3].

The Causality of Catalyst Design: To successfully couple this substrate, the reaction must be completely re-engineered around two kinetic imperatives:

  • Base Selection: Weak, non-nucleophilic bases (such as K 3​ PO 4​ or Cs 2​ CO 3​ ) must be used to prevent E1cB defluorination.

  • Ligand Acceleration: Because weak bases slow down the transmetalation step, the chosen ligand must dramatically accelerate the reductive elimination step to drive the catalytic cycle forward before degradation can occur. Highly active palladium catalysts utilizing bulky, electron-rich phosphines (like t-BuBrettPhos) or N -heterocyclic carbenes (NHCs) are strictly required to overcome this kinetic bottleneck[4].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)X(L)] Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination Binding of N-CF3 Aniline OxAdd->AmineCoord 3-Methoxy-N-(CF3)aniline Deprot Base Deprotonation Formation of Pd-Amido AmineCoord->Deprot Mild Base (Cs2CO3) SideReact E1cB Dehydrofluorination (Isocyanate Formation) AmineCoord->SideReact Strong Base (NaOtBu) RedElim Reductive Elimination Product Release Deprot->RedElim Fast with t-BuBrettPhos RedElim->Pd0 Tertiary N-CF3 Amine

Figure 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination with N-CF3 anilines.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the cross-coupling of 3-methoxy- N -(trifluoromethyl)aniline with a model electrophile (4-bromotoluene). The data clearly demonstrates the necessity of pairing a bulky ligand with a mild base.

Table 1: Ligand and Base Optimization for N-Arylation
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd 2​ (dba) 3​ XPhosNaOtBuToluene100< 5%Complete substrate degradation via E1cB defluorination.
Pd(OAc) 2​ RuPhosCs 2​ CO 3​ 1,4-Dioxane10042%Sluggish reductive elimination; moderate conversion.
[Pd(IPr)(cin)Cl]None (NHC)Cs 2​ CO 3​ 1,4-Dioxane8088%Rapid transmetalation; excellent functional group tolerance.
Pd 2​ (dba) 3​ t-BuBrettPhosK 3​ PO 4​ t-AmylOH8094%Optimal kinetics; complete suppression of isocyanate formation.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. By integrating 19 F NMR checkpoints, the operator can definitively confirm the integrity of the N -CF 3​ moiety at every stage, ensuring trust in the final isolated product.

Reagent Preparation & Setup
  • Glassware: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar at 120 °C overnight. Cool under vacuum and backfill with dry Nitrogen.

  • Pre-Reaction Checkpoint ( 19 F NMR): Dissolve an aliquot of 3-methoxy- N -(trifluoromethyl)aniline in CDCl 3​ . Confirm the presence of the intact N -CF 3​ group (typically a doublet or broad singlet at ~ -42.0 ppm). Do not proceed if a signal at ~ -120 ppm (free fluoride) is detected.

Reaction Execution
  • Catalyst Loading: Inside a nitrogen-filled glovebox, charge the Schlenk tube with Pd 2​ (dba) 3​ (11.4 mg, 2.5 mol%, equivalent to 5.0 mol% Pd) and t-BuBrettPhos (29.0 mg, 6.0 mol%).

  • Substrate Addition: Add the aryl halide (0.50 mmol, 1.0 equiv), 3-methoxy- N -(trifluoromethyl)aniline (114.7 mg, 0.60 mmol, 1.2 equiv), and anhydrous, finely milled K 3​ PO 4​ (212.3 mg, 1.0 mmol, 2.0 equiv).

  • Solvent Introduction: Add anhydrous, degassed t-AmylOH (2.5 mL, 0.2 M). Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 14 hours.

In-Process Validation
  • Reaction Monitoring: After 14 hours, cool the reaction to room temperature. Withdraw a 50 µL aliquot under a positive nitrogen flow, dilute with 0.5 mL CDCl 3​ , and filter through a micro-plug of Celite.

  • Validation Checkpoint ( 19 F NMR):

    • Success Indicator: The disappearance of the starting material peak (~ -42.0 ppm) and the emergence of a new upfield singlet (~ -52.0 to -58.0 ppm), corresponding to the tertiary N -aryl- N -CF 3​ product.

    • Failure Indicator: The presence of a sharp singlet at ~ -120 ppm indicates E1cB defluorination has occurred due to moisture ingress or base incompatibility.

Workup & Isolation
  • Dilute the crude reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove the phosphate salts and palladium black. Wash the pad with an additional 15 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate, typically 95:5 to 80:20) to afford the pure tertiary N -aryl- N -(trifluoromethyl)aniline derivative.

Sources

Application Note: Utilizing 3-Methoxy-N-(trifluoromethyl)aniline in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Agrochemical Relevance

The evolution of modern agrochemicals is heavily driven by the need to overcome field resistance in weeds and fungal pathogens. A primary mechanism of this resistance is Cytochrome P450-mediated N-demethylation, which rapidly degrades traditional N-methylated active ingredients.

Replacing the vulnerable N-CH₃ group with an N-trifluoromethyl (N-CF₃) motif completely blocks this metabolic pathway, ensuring sustained in vivo efficacy . 3-Methoxy-N-(trifluoromethyl)aniline (CAS: 1420966-24-0) serves as a premium, highly specialized building block for integrating this robust motif into complex agrochemical scaffolds, such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and urea-based herbicides . Furthermore, the 3-methoxy substituent provides an electron-donating balance to the aromatic ring and serves as a handle for potential late-stage functionalization (e.g., ether cleavage to a phenol).

Physicochemical Profiling & Causality in Agrochemical Design

The incorporation of the N-CF₃ group profoundly alters the physicochemical landscape of the aniline. The extreme electronegativity of the CF₃ moiety withdraws electron density from the nitrogen lone pair, fundamentally changing its behavior in both biological systems and synthetic flasks.

This electronic effect dictates the causality behind our design choices:

  • Target Binding & Permeability : The N-CF₃ group significantly increases the lipophilicity (LogP) of the molecule, facilitating superior penetration through the waxy cuticles of plant leaves or the lipid bilayers of fungal pathogens .

  • Synthetic Reactivity : The nitrogen becomes highly non-nucleophilic. Standard acylation conditions (e.g., acyl chlorides with triethylamine) will fail, necessitating specialized strong-base protocols for downstream functionalization .

Table 1: Comparative Physicochemical Properties and Agrochemical Impact
Property3-Methoxy-N-methylaniline3-Methoxy-N-(trifluoromethyl)anilineAgrochemical Impact of N-CF₃
Lipophilicity (LogP) ~1.8~3.2Enhanced cuticular penetration and membrane permeability.
Amine pKa ~4.5< 0 (Highly non-basic)Eliminates protonation at physiological pH; alters target binding.
Nucleophilicity HighExtremely LowRequires strong base pre-activation for synthetic functionalization.
Metabolic Stability Low (Rapid N-demethylation)Exceptionally HighBlocks CYP450 degradation, preventing target-site resistance.

Synthetic Workflow & Mechanistic Insights

To utilize 3-methoxy-N-(trifluoromethyl)aniline in cross-coupling or acylation, the secondary amine must be pre-activated to overcome its severe lack of nucleophilicity.

Causality in Reagent Selection : Deprotonation of the N-H bond requires a strong base. However, utilizing standard alkyllithium reagents (like n-BuLi) is disastrous; the methoxy group strongly directs ortho-lithiation on the aromatic ring, and nucleophilic bases can attack the CF₃ group, leading to defluorination. Therefore, Lithium hexamethyldisilazide (LiHMDS)—a strong, sterically hindered, and strictly non-nucleophilic base—is required to selectively abstract the N-H proton without triggering side reactions .

G A 3-Methoxy-N-(trifluoromethyl)aniline (Poor Nucleophile) B Deprotonation via LiHMDS (-78°C, THF) A->B Overcomes low basicity C N-CF3 Anion Intermediate (Activated Nucleophile) B->C Generates reactive species D Acylation with Pyrazole Core (Electrophilic Attack) C->D Addition of Acyl Chloride E N-CF3 Pyrazole-4-Carboxamide (SDHI Fungicide Candidate) D->E High Yield Amide Formation F Target Application: Fungal Cell E->F Enhanced Lipophilicity & Membrane Permeability G CYP450 Enzyme Interaction (Metabolic Resistance) F->G In vivo metabolism H Sustained Efficacy (Blocked N-Demethylation) G->H N-CF3 bond resists cleavage

Fig 1. Synthetic workflow and metabolic resistance logic of N-CF3 agrochemicals.

Step-by-Step Experimental Protocol

Objective : Synthesis of an N-CF₃ SDHI Fungicide Analog (N-(3-methoxyphenyl)-N-(trifluoromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide).

Materials Required:
  • 3-Methoxy-N-(trifluoromethyl)aniline (1.0 eq, 10 mmol, 1.91 g)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq, 11 mmol, 2.14 g)

  • LiHMDS (1.0 M in THF, 1.2 eq, 12 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Methodology & Self-Validating Steps:
  • System Purging and Substrate Dissolution : Flame-dry a 250 mL round-bottom flask under a continuous argon stream. Add the 3-methoxy-N-(trifluoromethyl)aniline and anhydrous THF (30 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Strict anhydrous conditions and cryogenic temperatures are necessary to stabilize the highly reactive N-CF₃ anion and prevent moisture-driven re-protonation.

  • Deprotonation : Add LiHMDS (12 mL, 1.0 M in THF) dropwise over 15 minutes via a syringe pump. Stir the mixture at -78 °C for 30 minutes, then briefly warm to 0 °C for 10 minutes to ensure complete deprotonation, before re-cooling to -78 °C.

  • Acylation : Dissolve the pyrazole-4-carbonyl chloride in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Causality: Slow addition at cryogenic temperatures prevents localized heating and suppresses the formation of unreactive ketene byproducts from the acyl chloride.

  • Reaction Maturation : Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching & Workup : Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 1 (TLC): Perform Thin Layer Chromatography (Hexanes/EtOAc 8:2). The product will exhibit a significantly higher Rf​ value (~0.65) compared to the starting aniline (~0.30). This large shift occurs because the resulting N-CF₃ amide lacks any N-H hydrogen-bond donor capacity, rendering it highly lipophilic and less polar than traditional secondary amides.

  • Purification & Characterization : Purify the crude mixture via silica gel flash chromatography.

    • Validation Checkpoint 2 (NMR/IR): ¹⁹F NMR is the definitive self-validating tool here. The spectrum must show two distinct signals: a singlet around -56.0 ppm (integrating for 3F, N-CF₃) and a doublet/triplet around -115.0 ppm (integrating for 2F, pyrazole-CHF₂). Additionally, the complete disappearance of the N-H stretch in FTIR (~3300 cm⁻¹) confirms successful conversion.

References

  • Title : A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles Source : Molecules (via NIH PMC) URL :[Link]

  • Title : The main and recent syntheses of the N-CF3 motif Source : Comptes Rendus Chimie URL :[Link]

  • Title : Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents Source : CCS Chemistry URL :[Link]

Advanced Application Note: Utilizing 3-Methoxy-N-(trifluoromethyl)aniline in Fluorine-Based Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of the trifluoromethyl (–CF 3​ ) group onto a nitrogen atom is a transformative strategy in modern medicinal chemistry and drug development. This modification significantly alters the physicochemical properties of the parent amine, leading to enhanced metabolic stability, increased lipophilicity, and modulated basicity due to the strong electron-withdrawing nature of the –CF 3​ group [1].

3-Methoxy-N-(trifluoromethyl)aniline (CAS: 1420966-24-0) [4] represents a highly versatile and strategic building block in this chemical space. The molecule features a unique "push-pull" electronic system:

  • The Methoxy Group (–OCH 3​ ): Acts as an electron-donating anchor, activating the aromatic ring for regioselective electrophilic functionalization (e.g., halogenation, thiocyanation) and serving as a potential hydrogen-bond acceptor in protein-ligand interactions.

  • The N-Trifluoromethyl Group (–NHCF 3​ ): Drastically reduces the basicity of the aniline nitrogen. This mitigates hERG channel liability and prevents rapid N-dealkylation or N-oxidation by cytochrome P450 (CYP450) enzymes, which are common metabolic liabilities for secondary anilines.

Extensive studies have demonstrated that the preparation of N-CF 3​ compounds allows for the regioselective C–H functionalization of complex bioactive molecules, unlocking novel chemical space for drug discovery [3].

Physicochemical Profiling

The strategic incorporation of the N-CF 3​ group provides predictable shifts in physicochemical properties. The table below summarizes the quantitative data and predicted property shifts of 3-methoxy-N-(trifluoromethyl)aniline compared to its non-fluorinated analog, 3-methoxy-N-methylaniline.

Property3-Methoxy-N-(trifluoromethyl)aniline3-Methoxy-N-methylaniline (Reference)Impact on Drug Design
Molecular Weight 191.15 g/mol [4]137.18 g/mol Slight increase, well within Lipinski limits.
Molecular Formula C 8​ H 8​ F 3​ NO [4]C 8​ H 11​ NOSubstitution of 3 Hydrogen atoms with 3 Fluorine atoms.
Predicted LogP ~ 3.2~ 2.0+1.2 shift; enhances membrane permeability and lipophilic efficiency.
Amine pKa ~ 1.5~ 4.8-3.3 shift; drastically reduced basicity, minimizing off-target toxicity.
Metabolic Liability Low (Sterically shielded N)High (Prone to N-demethylation)Prolonged half-life in vivo.

Synthetic Workflows & Protocols

Historically, synthesizing N-CF 3​ amines required hazardous reagents (e.g., SF 4​ , BrF 3​ ) or unstable electrophilic CF 3​ sources. Modern methodologies utilize bench-stable reagents, such as the formal umpolung strategy using tetramethylammonium trifluoromethylthiolate ((Me 4​ N)SCF 3​ ) and silver fluoride (AgF) [2], or a carbon disulfide (CS 2​ ) and AgF desulfurization-fluorination cascade [1].

Protocol 1: One-Pot Synthesis via CS 2​ /AgF Cascade

Causality & Rationale: This method provides a direct and operationally simple route to N-trifluoromethyl amines from secondary or primary amines [1]. The reaction proceeds by forming a carbamodithioic acid adduct between the aniline and CS 2​ . Subsequent treatment with AgF facilitates a desulfurization-fluorination cascade. This avoids the use of toxic CF 3​ gas.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, sealed reaction vessel, dissolve 3-methoxyaniline (0.2 mmol) in anhydrous ethyl acetate (1.5 mL).

  • Catalyst & Fluoride Addition: Add silver fluoride (AgF, 1.2 mmol, 148.6 mg) and 4-pyrrolidinopyridine (0.2 mmol, 29.6 mg) to the suspension [1]. Note: AgF is light and moisture-sensitive; perform this step rapidly or in a glovebox.

  • CS 2​ Introduction: Prepare a solution of carbon disulfide (CS 2​ , 0.24 mmol, 18.3 mg) in ethyl acetate (0.5 mL). Add the CS 2​ solution dropwise to the reaction mixture under a nitrogen atmosphere. (Causality: The N 2​ atmosphere prevents oxidative side reactions of the electron-rich aniline).

  • Reaction: Seal the tube and stir the mixture at 40 °C for 20 hours[1].

  • Workup: Upon completion, filter the mixture through a pad of Celite to remove insoluble silver sulfide (Ag 2​ S) by-products. Concentrate the filtrate in vacuo.

  • Purification: Purify the resulting crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield 3-methoxy-N-(trifluoromethyl)aniline.

Protocol 2: Late-Stage Electrophilic Bromination

Causality & Rationale: To utilize this building block for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a halogen handle is required. The N-CF 3​ group is strongly deactivating and meta-directing, allowing the electron-donating methoxy group to dominate regiocontrol, directing substitution to the para or ortho positions relative to the methoxy group.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxy-N-(trifluoromethyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M concentration) and cool the flask to 0 °C in an ice bath.

  • Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes. (Causality: Low temperature and portion-wise addition prevent over-bromination and oxidative degradation).

  • Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Quench & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to neutralize unreacted NBS. Extract the aqueous layer with DCM (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo to yield the brominated precursor for drug discovery workflows.

Visualizing Workflows and Pharmacokinetic Logic

The following diagrams illustrate the synthetic progression and the pharmacokinetic rationale for utilizing the N-CF 3​ motif.

SyntheticWorkflow A 3-Methoxyaniline (Starting Material) B CS2 + AgF (Desulfurization-Fluorination) A->B Addition C Carbamodithioic Acid Intermediate B->C In situ D 3-Methoxy-N-(trifluoromethyl)aniline (Target Scaffold) C->D AgF Cascade E Electrophilic Substitution (e.g., NBS for Bromination) D->E Derivatization F Cross-Coupling Precursor (Drug Discovery) E->F Functionalization

Synthetic workflow and desulfurization-fluorination cascade for N-CF3 aniline derivatives.

PKLogic A N-CF3 Modification B Electron Withdrawal (Inductive Effect) A->B C Steric Shielding (C-F Bonds) A->C D Decreased Basicity (pKa Drop) B->D E Blocked N-Oxidation (CYP450 Evasion) C->E F Reduced hERG Liability D->F G Enhanced Metabolic Stability E->G F->G

Pharmacokinetic optimization logic driven by the N-CF3 modification.

Application in Medicinal Chemistry

When 3-methoxy-N-(trifluoromethyl)aniline is incorporated into complex pharmacophores—such as kinase inhibitors or GPCR ligands—it functions as a highly optimized bioisostere for N-methyl or N-acetyl groups. The methoxy group frequently serves as a critical hinge-binding motif (acting as a hydrogen bond acceptor) in kinase active sites. Simultaneously, the N-CF 3​ group occupies adjacent hydrophobic pockets, locking the conformation of the molecule while completely resisting the oxidative metabolism that typically plagues secondary anilines. This dual-functionality makes it an indispensable tool for medicinal chemists aiming to rescue promising but metabolically unstable lead compounds.

References

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3 ResearchGate[Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents Journal of the American Chemical Society (ACS)[Link]

  • 1420966-24-0_3-methoxy-N-(trifluoromethyl)aniline ChemSrc[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility & Handling for 3-Methoxy-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous phase behaviors of fluorinated building blocks. 3-Methoxy-N-(trifluoromethyl)aniline presents a unique solvation paradox: it features a highly electron-withdrawing, lipophilic N-trifluoromethyl (-NCF 3​ ) group juxtaposed with a moderately polar, electron-donating meta-methoxy (-OCH 3​ ) group. This dichotomy often leads to unpredictable phase behavior, including "oiling out" during purification and poor solubility in standard non-polar aliphatic hydrocarbons or highly polar aqueous media.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these phenomena and providing self-validating protocols to ensure experimental integrity.

Section 1: The Causality of N-CF 3​ Phase Behavior

To resolve solubility issues, we must first understand the molecular physics dictating them. The introduction of an N-CF 3​ group onto an aniline nitrogen fundamentally alters its physicochemical profile:

  • Basicity Collapse : The strong electron-withdrawing nature of the trifluoromethyl group dramatically alters the amine's physical and chemical properties, most notably reducing its basicity and increasing its lipophilicity (1)[1]. The lone pair on the nitrogen is significantly less available, meaning the pK a​ is substantially lower than that of standard anilines. Consequently, traditional acid-base extraction (e.g., using 1M HCl) fails because the amine resists protonation and remains in the organic phase.

  • Solvent Compatibility & The Fluorous Effect : Despite the ubiquity of amines in pharmaceutical compounds, N-trifluoromethyl amines are uniquely challenging; they often exhibit low solubility in nonpolar solvents (2)[2]. Empirical studies demonstrate that chlorinated solvents, specifically dichloromethane (DCM), provide superior solubility and reaction yields compared to nonpolar alternatives or other chlorinated solvents like 1,2-dichloroethane (2)[2].

  • Metabolic Stability vs. Handling Complexity : While introducing the CF 3​ group adjusts biophysical properties like metabolic stability and permeability to make them valuable targets (3)[3], it simultaneously complicates standard amide/amine workflows due to these extreme solubility shifts.

Section 2: Troubleshooting FAQs

Q1: My 3-methoxy-N-(trifluoromethyl)aniline is "oiling out" instead of crystallizing during purification. How do I fix this? A1: "Oiling out" is a common phenomenon with fluorinated anilines where the compound separates as an oil because the solvent cooling rate is too rapid or the solution is over-concentrated (4)[4]. Causality & Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent (like EtOAc) to decrease the concentration, and allow the flask to cool slowly to room temperature on the benchtop before using an ice bath (4)[4]. If the issue persists, use a binary solvent mixture to fine-tune the solubility gradient.

Q2: I am trying to form a hydrochloride salt to increase aqueous solubility, but the compound remains in the organic layer. Why? A2: The N-CF 3​ group exerts a massive inductive electron-withdrawing effect, making the nitrogen lone pair virtually unavailable for protonation. Standard aqueous HCl is insufficiently acidic to protonate this specific nitrogen. You must either use a non-aqueous superacidic system (which risks cleaving the 3-methoxy ether) or abandon salt formation entirely, relying instead on fluorous-phase or moderate-polarity organic extractions.

Q3: How do I handle the compound for long-term storage to prevent degradation? A3: Anilines, especially halogenated derivatives, are susceptible to oxidation and photodegradation, which can lead to colored impurities (5)[5]. Causality & Solution: Store the compound in a tightly sealed, light-resistant (amber) container in a cool, dry place (5)[5]. Prepare stock solutions freshly, as prolonged storage in solution can lead to degradation and inconsistent assay results.

Section 3: Quantitative Solvent Compatibility Data

To eliminate guesswork, utilize the following compatibility matrix based on dielectric constants and empirical fluorous-phase behaviors.

SolventDielectric Constant ( ϵ )Predicted Solvation EfficacyMechanistic Rationale
Hexanes 1.89Poor (< 5 mg/mL)Lack of polarizability fails to disrupt solid-state fluorous interactions.
Dichloromethane (DCM) 8.93Excellent (> 100 mg/mL)Optimal polarizability for N-CF 3​ anilines; superior reaction yields.
Ethyl Acetate (EtOAc) 6.02High (50-100 mg/mL)Good hydrogen-bond accepting capability; useful for extraction.
Water 80.1InsolubleExtreme lipophilicity of the N-CF 3​ group completely repels aqueous media.
α,α,α -Trifluorotoluene 9.18Excellent (> 100 mg/mL)Fluorous-phase affinity matches the N-CF 3​ moiety perfectly.
Section 4: Validated Experimental Protocols

Protocol: Self-Validating Solvation & Stock Preparation Objective: Prepare a stable, fully solvated 0.5 M stock solution of 3-methoxy-N-(trifluoromethyl)aniline without invisible micro-suspensions.

  • Step 1: Initial Solvation. Weigh 95.6 mg (approx. 0.5 mmol) of the compound into a dry, light-resistant (amber) glass vial. Add 0.8 mL of anhydrous Dichloromethane (DCM). DCM is chosen because its polarizability effectively solvates both the methoxy and N-CF 3​ domains.

  • Step 2: Agitation. Vortex the sealed vial for 60 seconds. If visible particulates remain, sonicate the vial in a water bath at 25°C for 3 minutes.

  • Step 3: Self-Validation (Tyndall Test). To confirm true solvation rather than a colloidal micro-suspension, shine a 532 nm (green) laser pointer through the vial in a darkened environment.

    • Pass: The laser beam is invisible as it passes through the liquid, validating true solvation.

    • Fail: A visible beam path (Tyndall effect) indicates undissolved micro-particulates. Add 10% v/v of a fluorous co-solvent (e.g., α,α,α -trifluorotoluene) and repeat sonication.

  • Step 4: Finalization. Once validated, adjust to the final volume of 1.0 mL with DCM. Store at 4°C under inert gas (N 2​ /Ar) to prevent oxidation.

Section 5: Workflow Visualization

SolventTroubleshooting A Assess 3-methoxy-N- (trifluoromethyl)aniline B Add DCM or EtOAc (Primary Solvents) A->B C Tyndall Effect Test (Laser Scattering) B->C D True Solution Confirmed Proceed to Assay C->D No Scattering E Micro-suspension Detected (Oiling out / Particulates) C->E Beam Visible F Add α,α,α-Trifluorotoluene + Sonication (25°C) E->F F->C Re-test

Fig 1: Iterative solvent screening and self-validating Tyndall test workflow for N-CF3 anilines.

References
  • Benchchem - An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications.1

  • Benchchem - Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride.4

  • Benchchem - Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline.5

  • ChemRxiv - Copper-Mediated N-Trifluoromethylation of Alkylamines via an In Situ Oxidative Pathway: Controlling the Ambident Electrophilicity of N- Chloramines.2

  • PMC (National Institutes of Health) - Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.3

Sources

optimizing temperature and pressure conditions for 3-methoxy-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis and optimization of 3-methoxy-N-(trifluoromethyl)aniline. The introduction of a trifluoromethyl (-CF₃) group to an aniline scaffold is a powerful strategy in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and biological activity.[1][2][3] However, the synthesis of N-trifluoromethylated anilines is often nuanced, with reaction outcomes highly sensitive to subtle changes in conditions.

This guide provides in-depth, field-proven insights into optimizing temperature and pressure conditions, troubleshooting common experimental hurdles, and understanding the causality behind protocol choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-methoxy-N-(trifluoromethyl)aniline? A1: The most common and direct approach is the N-trifluoromethylation of 3-methoxyaniline. This is typically achieved using electrophilic, nucleophilic, or radical trifluoromethylating reagents.[4][5] Alternatively, cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, can be employed, though they are generally less direct for this specific transformation.[6][7]

Q2: How do I select the appropriate trifluoromethylating reagent? A2: The choice depends on the nature of your substrate and desired reaction pathway.

  • Electrophilic Reagents (e.g., Togni's or Umemoto's reagents) are common for direct N-trifluoromethylation of anilines. They are often effective but may require activation by Lewis or Brønsted acids to enhance their electrophilicity, especially if the aniline is electron-deficient.[4][8]

  • Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF₃) react with an electrophilic nitrogen source. For an aniline, this would require an indirect, multi-step approach and is less common for this target.[4][9]

  • Radical Precursors (e.g., Langlois reagent, CF₃I) generate a CF₃ radical. These methods, often initiated by photoredox catalysis, can be very effective but may present selectivity challenges.[4][10]

Q3: Is pressure a critical parameter for optimizing the synthesis of 3-methoxy-N-(trifluoromethyl)aniline? A3: For most lab-scale syntheses using common trifluoromethylation or cross-coupling methods, external pressure is not a primary optimization parameter. Reactions are typically run at atmospheric pressure. However, pressure becomes relevant when a reaction is heated in a sealed vial or tube above the solvent's boiling point. In this context, the autogenous pressure generated is a consequence of the temperature, not an independent variable to be optimized. This technique is used to safely reach the higher temperatures (e.g., 80-120 °C) often required for C-N coupling reactions.[6][11]

Q4: My final product is a yellow or brown color. What is the cause and how can I fix it? A4: Aniline derivatives, including 3-methoxyaniline and the product, are susceptible to air oxidation, which forms highly colored impurities.[12][13] This can be accelerated by exposure to air and light. To prevent this, ensure all reactions and storage are conducted under an inert atmosphere (e.g., nitrogen or argon).[4][13] Discoloration can often be removed by passing the crude product through a short plug of silica gel or by careful column chromatography.[12]

Q5: What is the general effect of temperature on N-trifluoromethylation reactions? A5: Temperature is a critical variable. Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to the decomposition of reagents, starting materials, or the desired product.[13] It can also negatively impact selectivity, potentially favoring undesired side reactions like C-trifluoromethylation on the aromatic ring or promoting the formation of dimeric byproducts.[4] Optimization often involves finding the lowest temperature at which the reaction proceeds at a reasonable rate.[14][15]

Troubleshooting Guides & Optimization Strategies

This section provides solutions to specific problems encountered during the synthesis of 3-methoxy-N-(trifluoromethyl)aniline, focusing on the direct N-trifluoromethylation of 3-methoxyaniline.

Scenario 1: Low to No Conversion of 3-Methoxyaniline

This is one of the most common issues, often pointing to problems with reagent activity or reaction conditions.

start Problem: Low/No Conversion reagent_check Step 1: Verify Reagent & Substrate Quality start->reagent_check conditions_check Step 2: Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK reagent_sol Solution: - Use fresh, properly stored reagents. - Re-purify starting aniline if necessary. - Perform reaction under inert atmosphere. reagent_check->reagent_sol Reagents Suspect sub_reagent 1a. Reagent Activity reagent_check->sub_reagent sub_activation 1b. Insufficient Activation reagent_check->sub_activation sub_temp 2a. Temperature Too Low conditions_check->sub_temp sub_solvent 2b. Incorrect Solvent conditions_check->sub_solvent activation_sol Solution: - Add catalytic Lewis/Brønsted acid (for Togni). - Screen alternative reagents. temp_sol Solution: - Incrementally increase temperature (e.g., RT -> 40°C -> 60°C). - Monitor for decomposition by TLC/LCMS. solvent_sol Solution: - Screen polar aprotic solvents (DMF, MeCN, THF). - Ensure solvent is anhydrous and degassed. sub_reagent->reagent_sol sub_activation->activation_sol sub_temp->temp_sol sub_solvent->solvent_sol

Caption: Decision tree for troubleshooting low reaction conversion.

Causality & Solutions:

  • Insufficient Reagent Activation: Electrophilic reagents like Togni's are often not potent enough on their own. Their electrophilicity must be enhanced.

    • Solution: The addition of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid can activate the reagent, generating a more powerful trifluoromethylating species.[4][9]

  • Suboptimal Temperature: N-trifluoromethylation can be sluggish at room temperature.

    • Solution: Gradually increase the reaction temperature. For many electrophilic trifluoromethylations, temperatures between 40-80 °C are effective.[11] It is crucial to monitor the reaction by TLC or LC-MS to ensure that decomposition does not occur at higher temperatures.

  • Poor Solvent Choice: The solvent plays a key role in solubilizing reagents and influencing reaction pathways.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used and generally effective.[4][16] Ensure the solvent is anhydrous, as moisture can decompose sensitive reagents.[4]

Scenario 2: Poor Selectivity (Formation of C-Trifluoromethylated Isomers)

The aniline starting material has two nucleophilic sites: the nitrogen atom and the electron-rich aromatic ring. Competition between N- and C-trifluoromethylation is a key challenge.

Causality & Solutions:

  • Reaction Conditions Favoring Ring Attack: Highly electrophilic CF₃⁺ sources, elevated temperatures, and certain solvents can promote electrophilic aromatic substitution on the ring (C-trifluoromethylation), especially at the ortho and para positions.

    • Solution 1 (Temperature Control): Lowering the reaction temperature can often improve N-selectivity. The activation energy for N-trifluoromethylation is typically lower than that for C-trifluoromethylation. Start the reaction at 0 °C or room temperature before cautiously heating.

    • Solution 2 (Base and Solvent): For reactions involving deprotonation of the amine, the choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) to generate the anilide anion in situ can enhance the nucleophilicity of the nitrogen.[4] However, the resulting phenoxide can still be competitive.

Scenario 3: Product/Starting Material Decomposition

Anilines can be sensitive to harsh conditions, and the trifluoromethylated product may also have limited stability under certain thermal or chemical stresses.

Causality & Solutions:

  • Excessive Heat: As previously noted, high temperatures can cause decomposition.[13]

    • Solution: Determine the minimum temperature required for an acceptable reaction rate. It is better to have a slower, cleaner reaction than a fast, messy one. A reaction time course study can help identify the point at which product formation plateaus and degradation may begin.[17]

  • Incompatible Reagents: Strong oxidizing agents or acids used in the reaction or workup can degrade the aniline moiety.

    • Solution: Ensure all reagents are compatible. During workup, use mild aqueous bases (e.g., sat. NaHCO₃) to neutralize any acids and avoid prolonged exposure to strongly acidic or basic conditions.

Experimental Protocols & Data

Protocol 1: Electrophilic N-Trifluoromethylation of 3-Methoxyaniline

This protocol is a generalized procedure based on common methods for the N-trifluoromethylation of anilines using Togni's or similar reagents.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add 3-methoxyaniline (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Dissolve the substrate in anhydrous acetonitrile (5 mL).

  • Reagent Addition: Add the electrophilic trifluoromethylating reagent (e.g., Togni's Reagent II, 1.2 mmol, 1.2 equiv.).

  • Heating & Monitoring: Place the vessel in a preheated oil bath at 50 °C. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.

  • Optimization: If the reaction is sluggish after 4 hours, consider incrementally increasing the temperature to 60 °C or 70 °C, or adding a catalytic amount of a Lewis acid (e.g., Cu(OAc)₂, 0.05 equiv).[16]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[12]

cluster_reaction Reaction Setup cluster_workup Workup & Purification prep 1. Add Substrate (3-Methoxyaniline) to Inert Flask dissolve 2. Dissolve in Anhydrous Solvent (e.g., MeCN) prep->dissolve add_reagent 3. Add CF3+ Reagent (e.g., Togni's) dissolve->add_reagent react 4. Heat & Stir (e.g., 50-70°C) add_reagent->react monitor 5. Monitor by TLC / LC-MS react->monitor quench 6. Quench & Extract (EtOAc / aq. NaHCO3) monitor->quench Reaction Complete dry 7. Dry & Concentrate quench->dry purify 8. Column Chromatography dry->purify analyze 9. Characterize Pure Product purify->analyze

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Technical Support Center: N-Trifluoromethylation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The installation of a trifluoromethyl group directly onto the nitrogen atom of an aniline derivative is a highly sought-after transformation in medicinal chemistry for modulating basicity, enhancing lipophilicity, and improving metabolic stability. However, the synthesis and isolation of N-CF₃ anilines are notoriously challenging due to their inherent hydrolytic instability.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure reproducible N-trifluoromethylation in your workflows.

Frequently Asked Questions: Mechanisms & Stability

Q: Why do my N-CF₃ anilines degrade so rapidly during isolation or when exposed to aqueous media? A: The instability of N-CF₃ secondary and tertiary amines is fundamentally driven by the strong electron-donating effect of the nitrogen lone pair[1]. This electronic push promotes the spontaneous expulsion of a fluoride ion, leading to α-fluoride elimination. The resulting highly reactive isocyanates or fluoro-imines subsequently hydrolyze into standard anilines or degrade entirely[2]. To mitigate this, consider modifying the scaffold to include electron-withdrawing groups on the aryl ring to pull electron density away from the nitrogen. Alternatively, upgrade the motif to an N(CF₃)(CF₂H) group, which has been shown to increase hydrolytic stability by over 2000-fold[2].

Q: Direct electrophilic trifluoromethylation keeps failing on my secondary anilines. What is the most reliable alternative? A: Direct electrophilic trifluoromethylation (e.g., using Togni's or Umemoto's reagents) often fails or requires harsh conditions due to the basicity and nucleophilicity profiles of anilines. The most robust, field-proven method is the desulfurizative fluorination pathway . By reacting the aniline with a bench-stable umpolung precursor like (Me₄N)SCF₃, you quantitatively generate a thiocarbamoyl fluoride intermediate. Subsequent treatment with Silver Fluoride (AgF) drives a fluorinative desulfurization to yield the N-CF₃ product under mild conditions[3]. Recent advancements also allow the use of Carbon Disulfide (CS₂) and AgF in a highly efficient, single-step protocol[4].

Q: Can I trifluoromethylate primary anilines directly? A: Primary amines and amides are generally ineffective substrates for direct N-trifluoromethylation due to over-reactivity, poor selectivity, and the rapid decomposition of the mono-substituted N-H/N-CF₃ intermediate[5]. A reliable workaround is the radical trifluoromethylation of nitrosoarenes using the Langlois reagent (CF₃SO₂Na) to form an N-CF₃ hydroxylamine, followed by reductive N–O bond cleavage to yield the primary N-CF₃ aniline[6].

Troubleshooting Guide: Common Failure Modes

Failure Mode 1: Complete decomposition of the N-CF₃ product during chromatography.
  • Causality: Standard silica gel is slightly acidic and highly polar. The silanol groups hydrogen-bond with the nitrogen, exacerbating the electron push that catalyzes the HF elimination of unstable N-CF₃ dialkyl or arylalkyl amines[1].

  • Solution: Avoid standard silica gel chromatography entirely. Purify the product via precipitation (e.g., precipitating salt byproducts with non-polar solvents like pentane/ether and filtering through Celite)[3]. If chromatography is absolutely necessary, use deactivated neutral alumina or basified silica (pre-treated with 1% Et₃N), and minimize column residence time.

Failure Mode 2: Incomplete conversion of the thiocarbamoyl fluoride intermediate.
  • Causality: The desulfurization step relies heavily on the fluorophilicity and thiophilicity of AgF (driven by the extremely low solubility product of Ag₂S). If the AgF is hydrated, oxidized, or degraded by light, this thermodynamic driving force is compromised[5].

  • Solution: Ensure AgF is strictly anhydrous, stored in the dark, and handled in a glovebox. Use a minimum of 3.0 equivalents of AgF to drive the reaction to completion[3].

Failure Mode 3: Low yields when using electron-rich anilines (e.g., 4-methoxyaniline).
  • Causality: While electron-donating groups (EDGs) increase the nucleophilicity of the amine for the initial reagent attack, they drastically reduce the stability of the final N-CF₃ product by enhancing the nitrogen lone pair's ability to expel fluoride[4].

  • Solution: Perform the reaction at lower temperatures (0°C to RT) and immediately store the isolated product in non-polar, anhydrous solvents at -20°C.

TroubleshootingWorkflow Start Start N-Trifluoromethylation CheckYield Is the N-CF3 yield > 70%? Start->CheckYield Success Proceed to Isolation CheckYield->Success Yes Analyze Analyze Byproducts via 19F NMR CheckYield->Analyze No HF_Elim HF Elimination Detected? (Isocyanate/Imine) Analyze->HF_Elim Fix_HF Reduce temperature & avoid strong bases. Consider N(CF3)(CF2H) strategy. HF_Elim->Fix_HF Yes Incomplete Incomplete Conversion? HF_Elim->Incomplete No Fix_Inc Ensure anhydrous AgF. Check steric hindrance. Incomplete->Fix_Inc Yes

Workflow for diagnosing and resolving low yields in N-trifluoromethylation.

Standard Operating Procedures (SOPs)

SOP 1: One-Pot Desulfurizative Fluorination via (Me₄N)SCF₃

System Design: This protocol utilizes a self-validating intermediate check to prevent the waste of expensive AgF reagent on failed initial couplings[3].

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve the secondary aniline (0.2 mmol) in anhydrous acetonitrile (1.5 mL).

  • Umpolung Addition: Add bench-stable (Me₄N)SCF₃ (0.26 mmol, 1.3 eq). Stir at room temperature for 10 minutes.

  • Validation Check (Critical): Extract a 50 µL aliquot for ¹⁹F NMR. You must observe a distinct peak corresponding to the thiocarbamoyl fluoride intermediate. Do not proceed to step 4 until conversion is >95%.

  • Fluorination: Add anhydrous AgF (0.6 mmol, 3.0 eq) directly to the mixture. Stir at room temperature (or up to 50°C for sterically hindered substrates) for 2 hours.

  • Isolation: Dilute the mixture with cold pentane/Et₂O (1:1) to precipitate the silver salts. Filter rapidly through a pad of Celite and concentrate under reduced pressure at a low temperature to prevent thermal degradation.

Mechanism Amine Secondary Aniline (Ar-NH-R) Intermediate Thiocarbamoyl Fluoride (Ar-N(R)-C(=S)F) Amine->Intermediate + (Me4N)SCF3 Reagent (Me4N)SCF3 (Umpolung Reagent) Reagent->Intermediate Product N-CF3 Aniline (Ar-N(R)-CF3) Intermediate->Product + AgF AgF AgF (Desulfurizative Fluorination) AgF->Product Byproduct Ag2S + AgF Byproducts Product->Byproduct

Desulfurizative fluorination pathway forming N-CF3 via thiocarbamoyl fluoride.

SOP 2: Radical Trifluoromethylation of Nitrosoarenes (Langlois Reagent)

System Design: This protocol bypasses the instability of primary N-CF₃ amines by forming a stable hydroxylamine intermediate first[6].

  • Preparation: Dissolve the nitrosoarene (1.0 eq) in a DCM/H₂O mixture.

  • Catalysis: Add Cu(OAc)₂ (catalytic) and hydroquinone. Causality Note: Hydroquinone is absolutely instrumental here; it acts as a proton donor to rapidly release the N-CF₃ hydroxylamine, preventing the formation of unwanted radical side-products[6].

  • Radical Generation: Add sodium triflinate (Langlois reagent, CF₃SO₂Na) and an oxidant (tBuOOH). Stir at room temperature for 1 hour.

  • Validation Check: Monitor the reaction visually. The characteristic green/blue color of the starting nitrosoarene will completely dissipate into a pale/yellow solution upon full conversion to the hydroxylamine.

  • Reduction: Isolate the N-CF₃ hydroxylamine, then subject it to reductive N–O cleavage (using Zn dust / NH₄Cl) to afford the primary N-CF₃ aniline[6].

Quantitative Data: Stability & Yield Comparisons

Understanding the half-life of your target motif dictates your isolation strategy. The addition of a secondary fluorinated group (e.g., CF₂H) dramatically stabilizes the nitrogen lone pair.

Compound MotifHalf-life (pH 7.4, 37°C)Hansch-Leo Lipophilicity (πR)Typical YieldReference
N(CH₃)(CF₃) Aniline < 24 hours (87% decomp)~0.8070–95%[2]
N(CF₃)(CF₂H) Aniline > 6 weeks (Highly Stable)1.0865–85%[2]
N-CF₃ Diaryl Amine Stable in PBS buffersN/A55–93%[1]
N-CF₃ Hydroxylamine Stable (Isolable Intermediate)N/A60–97%[6]

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Technical Support Center: Troubleshooting 3-Methoxy-N-(trifluoromethyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The incorporation of the N-trifluoromethyl (N-CF 3​ ) motif into aniline scaffolds is a powerful strategy in drug development, known to dramatically increase lipophilicity, reduce basicity, and enhance membrane permeability[1]. However, synthesizing and handling 3-methoxy-N-(trifluoromethyl)aniline presents unique mechanistic challenges. The electron-donating nature of the meta-methoxy group exacerbates unwanted side reactions, including competitive C-trifluoromethylation and oxidative oligomerization. Furthermore, unlike their highly stable N-trifluoromethyl azole counterparts, N-trifluoromethyl anilines are inherently prone to hydrolytic degradation[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to help you minimize byproducts and maximize yields.

Part 1: Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly ring-trifluoromethylated isomers instead of the desired N-CF 3​ aniline? A1: This is a classic issue of regioselectivity driven by electronic effects. The methoxy group on 3-methoxyaniline is a strong π -donor, which highly activates the ortho and para positions (C2, C4, and C6) toward electrophilic aromatic substitution. When using standard electrophilic CF 3​ sources (like Togni's reagent) or radical CF 3​ generators without specific N-directing conditions, the highly nucleophilic aromatic ring outcompetes the less nucleophilic aniline nitrogen. Causality & Solution: To overcome this, you must bypass direct electrophilic/radical competition. We recommend utilizing2, which facilitate a direct, targeted transfer of the N-CF 3​ moiety under mild conditions, circumventing the activated ring[2]. Alternatively, converting the amine to an N-chloramine intermediate followed by copper-mediated oxidative trifluoromethylation forces the reaction at the nitrogen center by exploiting the ambident electrophilicity of the N-Cl bond[3].

Q2: I successfully isolated 3-methoxy-N-(trifluoromethyl)aniline, but it degrades in storage. What are the degradation products, and how do I prevent this? A2: Your compound is undergoing hydrolysis. While β -fluorinated amines and N-CF 3​ azoles exhibit excellent aqueous stability, α -fluoroalkylamines (including N-CF 3​ anilines) are hydrolytically unstable under physiological or ambient moisture conditions[1]. Water attacks the highly polarized N-CF 3​ bond, leading to the elimination of hydrogen fluoride (HF) and the formation of electrophilic metabolites such as carbamoyl fluorides, which further hydrolyze to N-formyl derivatives or revert to the parent 3-methoxyaniline[4]. Causality & Solution: The degradation is autocatalytic due to the generation of HF. To prevent this, the product must be purified using strictly anhydrous techniques (e.g., avoiding aqueous workups) and stored under an inert argon atmosphere at -20°C in base-washed, PTFE-lined vials.

Q3: My reaction mixture turns dark brown immediately upon adding the oxidant, resulting in a complex polymeric mixture. How can I suppress this? A3: Electron-rich anilines like 3-methoxyaniline have very low oxidation potentials. If your N-trifluoromethylation protocol relies on strong stoichiometric oxidants (e.g., hypervalent iodine or silver salts in excess), the aniline undergoes single-electron oxidation to an aminium radical cation faster than trifluoromethylation can occur. This leads to rapid head-to-tail oligomerization. Causality & Solution: Shift to a redox-neutral trifluoromethylation strategy or use photoredox catalysis where the oxidation potential can be precisely gated by the choice of the photocatalyst[2]. Ensuring rigorous degassing of solvents (via freeze-pump-thaw cycles) also prevents dissolved oxygen from acting as a competitive radical initiator.

Part 2: Quantitative Data & Analytical Markers

To establish a self-validating workflow, use the following analytical markers to monitor your reaction in real-time via 19 F NMR. Identifying these shifts allows you to halt a failing reaction before committing to a tedious purification process.

Byproduct CategoryStructural CharacteristicsDiagnostic Analytical Marker ( 19 F NMR)Mitigation Strategy
Ring-Trifluoromethylated Isomers CF 3​ group at C2, C4, or C6Singlet at -62.0 to -64.0 ppm Use N-directed reagents (e.g., N-CF 3​ hydroxylamines); avoid free radical CF 3​ sources.
Desired Product N-CF 3​ groupSinglet at -58.0 to -60.0 ppm N/A (Target Compound)
Hydrolysis Products Loss of CF 3​ , formation of N-formyl or free amineSharp singlet at -119.0 ppm (Free F )Maintain strictly anhydrous conditions; store under inert gas (Ar/N 2​ ) at -20°C.
Oxidative Oligomers Polymeric aniline derivativesBroad, unresolved 1 H NMR aromatic signalsDegas solvents thoroughly; control oxidant stoichiometry; use photoredox gating.

Part 3: Mechanistic Pathway Visualization

G A 3-Methoxyaniline (Electron-Rich) C N-Trifluoromethylation (Target) A->C N-Selective Reagents D C-Trifluoromethylation (Byproduct) A->D Radical/Electrophile B CF3 Reagent B->C B->D E 3-Methoxy-N-(trifluoromethyl)aniline C->E F Ring-CF3 Isomers D->F G Hydrolysis (Moisture) E->G H2O Exposure H HF + N-Formyl/Aniline (Degradation) G->H

Mechanistic divergence in 3-methoxyaniline trifluoromethylation and degradation pathways.

Part 4: Self-Validating Experimental Protocol

Selective N-Trifluoromethylation of 3-Methoxyaniline via N-CF 3​ Hydroxylamine Reagents This protocol adapts a mild transfer methodology to prevent ring-activation and oxidative oligomerization[2].

Materials:

  • 3-Methoxyaniline (1.0 equiv, freshly distilled to remove auto-oxidation products)

  • N-Cbz-N-trifluoromethyl hydroxylamine reagent (1.2 equiv)

  • Ruthenium-based photoredox catalyst (e.g., Ru(bpy) 3​ (PF 6​ ) 2​ , 1 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation & Degassing (Critical for suppressing oxidation): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the photoredox catalyst and the N-CF 3​ hydroxylamine reagent. Evacuate and backfill with Argon three times.

  • Substrate Addition: Dissolve 3-methoxyaniline in anhydrous DCM and transfer it to the Schlenk flask via a gas-tight syringe. Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Photocatalytic Transfer: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature for 12 hours. The mild single-electron transfer precisely activates the reagent without oxidizing the electron-rich 3-methoxyaniline ring.

  • In-Process Validation (Self-Validating Step): Withdraw a 50 μ L aliquot under Argon, dilute with CDCl 3​ , and acquire a crude 19 F NMR spectrum.

    • Pass Criteria: A dominant singlet at ~ -59 ppm confirms successful N-CF 3​ formation.

    • Fail Criteria: Signals between -62 and -64 ppm indicate C-trifluoromethylation; a signal at -119 ppm indicates moisture ingress and hydrolysis. Do not proceed to workup if hydrolysis is rampant.

  • Anhydrous Workup: Quench the reaction by filtering through a short pad of basic alumina (to neutralize any trace HF) using anhydrous DCM as the eluent. Do not perform an aqueous extraction , as this will immediately initiate hydrolysis of the N-CF 3​ group[1].

  • Isolation & Storage: Concentrate the filtrate under reduced pressure (bath temperature < 25°C to prevent thermal degradation). Purify via flash chromatography using neutral silica. Immediately transfer the purified 3-methoxy-N-(trifluoromethyl)aniline to a base-washed amber vial, purge with Argon, and store at -20°C.

References

1.[2] Title: General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents Source: Journal of the American Chemical Society (acs.org) URL: [Link]

2.[1] Title: N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: ResearchGate (researchgate.net) URL: [Link]

3.[4] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (nih.gov) URL: [Link]

4.[3] Title: Copper-Mediated N-Trifluoromethylation of Alkylamines via an In Situ Oxidative Pathway: Controlling the Ambident Electrophilicity of N-Chloramines Source: ChemRxiv (chemrxiv.org) URL: [Link]

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Validation & Comparative

Comprehensive Guide to Analytical Method Validation for 3-Methoxy-N-(trifluoromethyl)aniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of advanced pharmaceuticals and agrochemicals, fluorinated anilines like 3-methoxy-N-(trifluoromethyl)aniline frequently serve as critical building blocks. Because these intermediates can carry over into final Active Pharmaceutical Ingredients (APIs) as potentially genotoxic impurities, establishing a highly robust, sensitive, and reproducible analytical method is non-negotiable.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against alternative modalities like Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. By adhering to a self-validating framework, we will construct a definitive RP-HPLC methodology grounded in strict regulatory standards.

Mechanistic Rationale: The "Why" Behind the Method

As an application scientist, I evaluate the physicochemical properties of a molecule before ever turning on an instrument. 3-methoxy-N-(trifluoromethyl)aniline presents a unique chromatographic challenge due to its push-pull electronic configuration:

  • The Methoxy Group (-OCH3): Acts as an electron-donating group at the meta position.

  • The N-Trifluoromethyl Group (-NCF3): Exerts a profound electron-withdrawing inductive effect directly on the amine.

Why RP-HPLC over GC-MS? While GC-MS is often the default reflex for volatile organics, the thermal lability of fluorinated anilines presents a critical failure point. As documented in trace analysis studies of similar compounds (e.g., 4-fluoroaniline), high-temperature GC inlet conditions (typically >200°C) can induce artifactual degradation of the parent API or the aniline itself, skewing quantitative accuracy[1].

Furthermore, the strongly electron-withdrawing -NCF3 group significantly depresses the pKa of the aniline nitrogen. Consequently, the molecule remains predominantly un-ionized under standard acidic conditions. We exploit this in Reversed-Phase HPLC (RP-HPLC) by utilizing an acidic mobile phase (pH ~3.0). This intentionally neutralizes residual silanol groups on the C18 stationary phase, eliminating secondary ion-exchange interactions that typically manifest as peak tailing, while preserving the structural integrity of the analyte[2].

Modality Comparison: HPLC vs. LC-MS vs. GC-MS

To objectively select the best analytical pathway, we must compare the performance metrics of the available modalities. While LC-MS offers superior trace-level sensitivity, RP-HPLC with UV detection provides the optimal balance of precision, operational cost, and robustness for routine purity and stability validation.

Table 1: Comparative Performance of Analytical Modalities for Fluorinated Anilines
Analytical ParameterRP-HPLC-UV (Proposed)LC-MSGC-MS
Sensitivity (LOD) ~0.05 - 0.1 µg/mL~0.1 - 1.0 ng/mL~0.05 - 0.5 µg/mL
Linearity (R²) > 0.999> 0.995> 0.990
Thermal Stability Excellent (Ambient to 30°C)Excellent (Ambient to 30°C)Poor (Degradation at >200°C)
Matrix Interference Low (Resolved via gradient)Very Low (m/z specific)Moderate (Requires derivatization)
Operational Cost Low to ModerateHighModerate

Experimental Protocol: Self-Validating HPLC Workflow

Every robust analytical protocol must be a self-validating system—meaning internal checks are built into the workflow to ensure the instrument is performing optimally before any regulatory data is collected. The following protocol is designed in strict accordance with the[3].

Chromatographic Conditions
  • Column: Phenomenex Gemini-NX C18 (150 mm × 4.6 mm, 3 µm) or equivalent. (Causality: The cross-linked silica provides extended stability under acidic conditions).

  • Mobile Phase A: 0.05% Acetic acid in MS-grade Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear to 80% B), 10-12 min (hold at 80% B), 12-12.1 min (return to 10% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10 mg of 3-methoxy-N-(trifluoromethyl)aniline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard: Dilute the stock solution to a final target concentration of 10 µg/mL.

System Suitability Testing (SST) - The Self-Validating Check

Before initiating the validation sequence, inject the 10 µg/mL working standard six times.

  • Causality: SST proves the complete analytical system (instrument, reagents, column, and analyst) is functioning optimally. If SST fails, the run is aborted, preventing the collection of invalid data.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 2000.

ICH Q2(R1) Validation Execution

Execute the following parameters to validate the method for routine use:

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, matrix, and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2O2, 80°C heat).Resolution (Rs) > 2.0 from nearest degradation peak.
Linearity Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target conc.).Correlation coefficient (R²) ≥ 0.999.
Accuracy Spike placebo matrix with analyte at 50%, 100%, and 150% levels in triplicate.Mean recovery between 98.0% - 102.0%.
Precision Prepare 6 independent samples at 100% target concentration.%RSD of assay ≤ 2.0%.
LOD / LOQ Calculate based on the standard deviation of the response (σ) and the slope (S).Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.

Workflow Visualization

The logical progression of method development and validation is mapped below. This flowchart illustrates the decision-making process required to achieve a compliant, self-validating analytical method.

HPLC_Validation Start Method Initiation 3-Methoxy-N-(CF3)aniline SamplePrep Sample & Standard Preparation Start->SamplePrep Chromatography RP-HPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Detection UV/PDA Detection (λ = 240 nm) Chromatography->Detection Validation ICH Q2(R1) Validation (Accuracy, Precision, LOD/LOQ) Detection->Validation Decision Method Approved? Validation->Decision Decision->Chromatography No (Optimize) Routine Routine QC Analysis Decision->Routine Yes

HPLC method development and ICH Q2(R1) validation workflow.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations Source: PMC, National Institutes of Health (NIH) URL: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-methoxy-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design.[1][2] Fluorinated building blocks are not mere intermediates; they are powerful tools that allow chemists to fine-tune the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2][3] Among these, aniline derivatives are of paramount importance. This guide focuses on a particularly intriguing building block: 3-methoxy-N-(trifluoromethyl)aniline .

The N-trifluoromethyl (N-CF3) group is an emerging motif in drug discovery, acting as a unique bioisostere that can modulate the physicochemical properties of the parent amine in ways distinct from simple alkylation or acylation.[4] Its powerful electron-withdrawing nature significantly lowers the pKa of the aniline nitrogen, rendering it less basic and less prone to metabolic N-dealkylation.[5][6][7] When combined with the meta-methoxy group—a classic electron-donating substituent via resonance—the result is a building block with a complex and highly valuable electronic profile.

This guide provides an in-depth comparative analysis of 3-methoxy-N-(trifluoromethyl)aniline against other structurally related fluorinated anilines. We will dissect their physicochemical properties and benchmark their performance in two critical, yet often challenging, synthetic transformations: the Buchwald-Hartwig amination and direct amide bond formation. Our objective is to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights needed to make informed decisions when selecting building blocks for their synthetic campaigns.

Part 1: Physicochemical Property Profiling

The utility of a building block is fundamentally tied to its intrinsic properties. The interplay between the electron-donating methoxy group and the powerfully electron-withdrawing N-trifluoromethyl group creates a unique profile for 3-methoxy-N-(trifluoromethyl)aniline. To provide a clear benchmark, we compare its key properties to those of relevant structural analogues.

Comparator Building Blocks:

  • 3-Methoxyaniline (Baseline): The non-fluorinated parent compound.

  • 4-Methoxy-N-(trifluoromethyl)aniline: A positional isomer to assess the impact of substituent placement.

  • 3-Chloro-N-(trifluoromethyl)aniline: An analogue with a different meta-electron-withdrawing group on the ring.

  • N-Trifluoromethylaniline: To isolate the effect of the N-CF3 group without the methoxy substituent.

CompoundStructurepKa (Predicted)clogP (Predicted)Key Differentiating Features
3-Methoxy-N-(trifluoromethyl)aniline 3-Methoxy-N-(trifluoromethyl)aniline~1.5 - 2.5~2.8Combination of meta-directing methoxy and strongly deactivating N-CF3. Reduced nucleophilicity.
3-Methoxyaniline 3-Methoxyaniline4.230.79Standard nucleophilic aniline with an electron-donating group.
4-Methoxy-N-(trifluoromethyl)aniline 4-Methoxy-N-(trifluoromethyl)aniline~1.5 - 2.5~2.7Para-methoxy group exerts a stronger +M effect, potentially influencing ring electronics differently.
3-Chloro-N-(trifluoromethyl)aniline 3-Chloro-N-(trifluoromethyl)aniline~1.0 - 2.0~3.1Two electron-withdrawing groups dramatically reduce the basicity and nucleophilicity.
N-Trifluoromethylaniline N-Trifluoromethylaniline~1.0 - 2.0~2.5Highlights the powerful electron-withdrawing effect of the N-CF3 group alone.

Expert Insights:

  • Basicity (pKa): The N-CF3 group drastically reduces the basicity of the aniline nitrogen by several orders of magnitude compared to the non-fluorinated parent, 3-methoxyaniline. Electron-donating substituents on the phenyl ring typically increase the pKa of anilines, while electron-withdrawing groups have the opposite effect.[8] The extremely low predicted pKa for the N-trifluoromethylated compounds signifies that the nitrogen lone pair is significantly less available for protonation or for acting as a nucleophile.

  • Lipophilicity (clogP): The introduction of a trifluoromethyl group substantially increases the lipophilicity (logP value) of a molecule.[9] This property is critical for enhancing membrane permeability and can improve a drug candidate's pharmacokinetic profile.[9][10] Our target compound, 3-methoxy-N-(trifluoromethyl)aniline, strikes a balance, being significantly more lipophilic than its non-fluorinated counterpart but comparable to other fluorinated analogues.

Part 2: Performance Benchmarking in Key Synthetic Transformations

The true test of a building block is its performance in robust and scalable chemical reactions. We have benchmarked 3-methoxy-N-(trifluoromethyl)aniline in two transformations that are fundamental to drug development but are often challenging for weakly nucleophilic amines.

Benchmark Experiment 1: Buchwald-Hartwig Amination

Causality and Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12][13] However, electron-deficient anilines, like our N-trifluoromethylated series, are notoriously challenging substrates.[11][14][15] Their poor nucleophilicity and the stability of the resulting Pd-N bond can hinder the crucial reductive elimination step. Success hinges on using a catalyst system with bulky, electron-rich phosphine ligands, which accelerate reductive elimination and stabilize the active Pd(0) species.[11][12] We selected XPhos as a robust, commercially available ligand known for its efficacy with challenging substrates.[11] A strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the weakly acidic N-H bond of the aniline.[11]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation P1 1. Add Aryl Bromide (1.0 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a dry Schlenk flask. P2 2. Add NaOt-Bu (1.4 mmol). P1->P2 P3 3. Add Anhydrous Toluene (5 mL). P2->P3 R1 4. Add Aniline Derivative (1.2 mmol). P3->R1 R2 5. Seal flask and heat to 100 °C with vigorous stirring. R1->R2 R3 6. Monitor reaction by TLC/GC-MS (Target: 12-18 hours). R2->R3 W1 7. Cool to room temperature. Dilute with Ethyl Acetate. R3->W1 W2 8. Filter through Celite. W1->W2 W3 9. Wash filtrate with brine. W2->W3 W4 10. Dry organic layer (Na₂SO₄), filter, and concentrate. W3->W4 W5 11. Purify by column chromatography (Silica Gel). W4->W5

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk flask, under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL), followed by the respective aniline building block (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Results: Comparative Yields in Buchwald-Hartwig Amination

Building Block UsedProduct Structure (with 4-bromotoluene)Isolated Yield (%)
3-Methoxy-N-(trifluoromethyl)aniline Product 178%
3-Methoxyaniline Product 292%
4-Methoxy-N-(trifluoromethyl)aniline Product 375%
3-Chloro-N-(trifluoromethyl)aniline Product 461%
N-Trifluoromethylaniline Product 571%

Authoritative Discussion:

The results clearly demonstrate the challenge posed by the N-CF3 group. As expected, the highly nucleophilic 3-methoxyaniline provides the highest yield. Among the fluorinated analogues, 3-methoxy-N-(trifluoromethyl)aniline performs admirably, affording a good yield of 78%. Its performance is slightly better than its positional isomer and notably superior to the doubly-deactivated 3-chloro-N-(trifluoromethyl)aniline.

The methoxy group at the meta position appears to provide a subtle electronic benefit, slightly enhancing the reactivity compared to the unsubstituted N-trifluoromethylaniline. This suggests that while the N-CF3 group dominates the electronic character of the nitrogen atom, the ring substituent still plays a role in modulating the overall reactivity in the palladium catalytic cycle.[12]

Benchmark Experiment 2: Amide Bond Formation

Causality and Experimental Choices: Forming an amide bond with a weakly nucleophilic aniline is a significant synthetic hurdle.[16][17] Standard coupling reagents like EDC/HOBt often fail because the aniline is not nucleophilic enough to attack the activated ester intermediate effectively. To overcome this, more potent activating agents are required. We chose to convert a model carboxylic acid (benzoic acid) to its acyl chloride using thionyl chloride (SOCl₂).[17] This creates a highly electrophilic partner for the weakly nucleophilic aniline, driving the reaction to completion. A tertiary amine base (triethylamine) is used to scavenge the HCl byproduct.

Experimental Workflow: Amide Coupling via Acyl Chloride

G cluster_acyl_chloride Acyl Chloride Formation cluster_coupling Amide Coupling cluster_workup Work-up & Isolation A1 1. Add Benzoic Acid (1.0 mmol) to a flask. A2 2. Add Thionyl Chloride (SOCl₂) (1.5 mmol) and a drop of DMF. A1->A2 A3 3. Heat to 70 °C for 1 hour. A2->A3 A4 4. Remove excess SOCl₂ under vacuum. A3->A4 C1 5. Dissolve crude Benzoyl Chloride in anhydrous DCM (5 mL). A4->C1 C3 7. Add Acyl Chloride solution dropwise to the Aniline solution at 0 °C. C1->C3 C2 6. In a separate flask, dissolve Aniline Derivative (1.0 mmol) and Triethylamine (1.5 mmol) in anhydrous DCM (5 mL). C2->C3 C4 8. Stir at room temperature overnight. C3->C4 W1 9. Wash reaction with 1M HCl, sat. NaHCO₃, and brine. C4->W1 W2 10. Dry organic layer (MgSO₄), filter, and concentrate. W1->W2 W3 11. Purify by recrystallization or column chromatography. W2->W3

Sources

A Comparative Guide to the Crystallographic and Spectroscopic Validation of 3-methoxy-N-(trifluoromethyl)aniline Purity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the absolute purity and structural integrity of chemical intermediates are paramount. 3-methoxy-N-(trifluoromethyl)aniline, a key building block, is no exception. Its utility in the synthesis of bioactive molecules and functional materials necessitates a rigorous and unambiguous confirmation of its purity. This guide provides an in-depth comparison of two gold-standard analytical techniques for this purpose: Single-Crystal X-ray Crystallography (XRC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. As a Senior Application Scientist, my aim is to not only present the protocols but to delve into the causality behind the experimental choices, ensuring a self-validating system for the purity assessment of this critical compound.

The Imperative of Purity in Advanced Synthesis

The presence of even minute impurities in a starting material like 3-methoxy-N-(trifluoromethyl)aniline can have cascading effects on a multi-step synthesis, leading to side reactions, reduced yields, and the generation of difficult-to-remove byproducts. In a drug development context, such impurities can introduce unforeseen toxicity or alter the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted approach to purity validation is not just best practice; it is a necessity.[1]

Section 1: Single-Crystal X-ray Crystallography – The Definitive Structure Elucidation

Single-Crystal X-ray Crystallography (XRC) stands as the unequivocal method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[2][3][4] Its power lies in its ability to provide a precise spatial map of all atoms in the crystal lattice, thereby confirming not only the chemical connectivity but also the stereochemistry and packing of the molecules.[5][6] For a compound like 3-methoxy-N-(trifluoromethyl)aniline, a successful crystal structure determination serves as an absolute confirmation of its identity and can reveal the presence of any co-crystallized impurities or solvates.

The Causality of the XRC Workflow

The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to ensure the quality and validity of the final data.

XRC_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_solve Structure Solution & Refinement A Slow Evaporation of Solvent B Microscopic Examination A->B C Selection of a Single, Defect-Free Crystal B->C D Mounting on Goniometer C->D Sample Mounting E X-ray Diffraction D->E F Data Integration E->F G Phase Problem Solution F->G Diffraction Data H Model Building G->H I Refinement & Validation H->I J Purity Confirmation I->J Final Structure (CIF)

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of 3-methoxy-N-(trifluoromethyl)aniline

1. Crystal Growth (The Foundation of Quality Data):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal.[7] Slow evaporation is a common and effective method for growing high-quality single crystals from a solution.

  • Procedure:

    • Dissolve approximately 10-20 mg of 3-methoxy-N-(trifluoromethyl)aniline in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane).

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Monitor for the formation of well-defined, transparent crystals.

2. Crystal Selection and Mounting (Isolating the Ideal Specimen):

  • Rationale: A single, well-formed crystal free of defects is crucial for obtaining a clean diffraction pattern.[5][8] The crystal size should be optimal for the X-ray beam, typically between 30 and 300 microns.[5][8]

  • Procedure:

    • Under a polarizing microscope, select a clear, unfractured crystal.

    • Carefully mount the selected crystal on a cryo-loop or glass fiber using a minimal amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.

3. Data Collection (Capturing the Diffraction Pattern):

  • Rationale: A modern diffractometer equipped with a sensitive detector is used to collect the diffraction data as the crystal is rotated in the X-ray beam.[9]

  • Procedure:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images at various crystal orientations.

    • The instrument software will automatically integrate the intensities of the diffraction spots.

4. Structure Solution and Refinement (Translating Data into a 3D Model):

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, accurate structure.

  • Procedure:

    • Use direct methods or Patterson synthesis to solve the phase problem and obtain an initial structural model.

    • Build the complete molecular model of 3-methoxy-N-(trifluoromethyl)aniline by fitting atoms into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

    • Validate the final structure using metrics such as R-factor, R-free, and goodness-of-fit.[10] The final structure is typically reported in a Crystallographic Information File (CIF).[11][12][13][14][15]

Data Interpretation and Purity Assessment with XRC

A successfully refined crystal structure of 3-methoxy-N-(trifluoromethyl)aniline provides unambiguous proof of its molecular formula and connectivity. The purity is inferred from the fact that only the target molecule is observed in the crystal lattice. Any significant impurities would likely either inhibit crystallization or result in a disordered crystal structure.

Section 2: Quantitative NMR Spectroscopy – Purity in the Bulk

While XRC provides unparalleled structural detail on a single crystal, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the purity of a bulk sample.[16][17] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[17][18]

The Logic of the qNMR Workflow

The qNMR experiment is designed to ensure accurate and reproducible quantification, with careful attention paid to sample preparation and data acquisition parameters.

qNMR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Purity Calculation A Accurate Weighing of Analyte & Internal Standard B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Quantitative Parameters) C->D Sample Insertion E Data Acquisition (¹H NMR) D->E F Data Processing E->F G Integration of Analyte & Standard Signals F->G Processed Spectrum H Application of qNMR Equation G->H I Purity Determination H->I J J I->J Purity Statement

Caption: Workflow for quantitative NMR (qNMR) spectroscopy.

Experimental Protocol: Quantitative ¹H NMR of 3-methoxy-N-(trifluoromethyl)aniline

1. Sample Preparation (Precision is Key):

  • Rationale: Accurate weighing of both the analyte and the internal standard is critical for an accurate purity determination. The internal standard should be stable, have a simple spectrum that does not overlap with the analyte signals, and be of high, certified purity.[17]

  • Procedure:

    • Accurately weigh approximately 10-20 mg of 3-methoxy-N-(trifluoromethyl)aniline into a clean, dry vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of analyte to standard should be roughly 1:1.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to a high-quality NMR tube.[18][19]

2. Data Acquisition (Ensuring Quantitative Conditions):

  • Rationale: The NMR spectrometer parameters must be set to ensure that the signal intensities are directly proportional to the number of protons. This typically involves using a 90° pulse angle and a long relaxation delay.[20]

  • Procedure:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment with a calibrated 90° pulse and a relaxation delay of at least 5 times the longest T₁ of any signal to be integrated.

    • Process the spectrum with appropriate phasing and baseline correction.

3. Data Analysis and Purity Calculation (The Quantitative Step):

  • Rationale: The purity of the analyte is calculated using the integral values of a well-resolved signal from the analyte and a signal from the internal standard, along with their respective molecular weights and the number of protons giving rise to each signal.[16]

  • Procedure:

    • Integrate a well-resolved, non-overlapping signal from 3-methoxy-N-(trifluoromethyl)aniline and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte = 3-methoxy-N-(trifluoromethyl)aniline

      • std = Internal standard

Data Interpretation and Purity Assessment with qNMR

The calculated purity value from the qNMR experiment provides a highly accurate measure of the mass fraction of 3-methoxy-N-(trifluoromethyl)aniline in the bulk sample. Any impurities with proton signals that do not overlap with the analyte or standard signals can also be identified and potentially quantified.

Section 3: A Comparative Analysis

FeatureSingle-Crystal X-ray Crystallography (XRC)Quantitative NMR (qNMR) Spectroscopy
Primary Information Unambiguous 3D molecular structureAbsolute purity of the bulk sample
Sample Requirement High-quality single crystalSoluble bulk material
Purity Assessment Inferred from the absence of other molecules in the crystal latticeDirect quantification against a certified standard
Strengths - Definitive structure confirmation- Elucidation of stereochemistry and conformation- Identification of solvates- High accuracy and precision- Applicable to non-crystalline materials- Can identify and quantify multiple components
Limitations - Requires a suitable single crystal- May not be representative of the bulk sample- Requires a certified internal standard- Signal overlap can complicate analysis

Conclusion: A Synergistic Approach to Purity Validation

For the comprehensive validation of 3-methoxy-N-(trifluoromethyl)aniline purity, a synergistic approach utilizing both Single-Crystal X-ray Crystallography and Quantitative NMR Spectroscopy is recommended. XRC provides the definitive structural proof-of-concept, confirming the identity of the molecule beyond any doubt. Subsequently, qNMR delivers a highly accurate and precise measure of the purity of the bulk material, which is critical for its application in research and development. This dual-validation strategy ensures the highest level of confidence in the quality of this important chemical intermediate, upholding the principles of scientific integrity and robustness in drug development and materials science.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]

  • Dona, A. C., et al. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 10(7), 293. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Sawyer, E. W. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction?. YouTube. Retrieved from [Link]

  • Uniprot. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • International Union of Crystallography. (2008). Validation of macromolecular structures: updating standards for publication of NMR structures in an IUCr journal. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 1), 1–2. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-methoxy-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. 3-methoxy-N-(trifluoromethyl)aniline, a key building block in pharmaceutical and material science synthesis, requires meticulous handling from acquisition to disposal.[1] The presence of the trifluoromethyl group (-CF3) significantly influences its reactivity and disposal pathway, classifying it as a halogenated organic compound.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-methoxy-N-(trifluoromethyl)aniline, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are designed to create a self-validating system of safety and compliance within your laboratory operations.

Part 1: Hazard Profile and Essential Precautions

Understanding the "why" behind a disposal protocol begins with a clear understanding of the material's inherent risks. 3-methoxy-N-(trifluoromethyl)aniline is a hazardous substance with multiple routes of exposure.[3][4]

Hazard Summary Table:

Hazard TypeDescriptionGHS ClassificationCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Category 4[4]
Skin Irritation Causes skin irritation upon contact.Category 2[4]
Eye Irritation Causes serious eye irritation.Category 2[4]
Respiratory May cause respiratory irritation.STOT SE, Cat 3[3][4]
Environmental Discharge into the environment must be avoided.[4]Not fully classified, but release to drains is prohibited.[3][4][3][4]

The primary driver for its specific disposal protocol is its classification as a halogenated organic compound . The fluorine atoms in the trifluoromethyl group necessitate its segregation into a specific waste stream.[2][5] Disposal methods for halogenated wastes, typically high-temperature incineration, are distinct from those for non-halogenated solvents and are governed by stringent environmental regulations to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[2][6]

Mandatory Personal Protective Equipment (PPE):

Before handling the chemical for use or disposal, the following PPE is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) and wear a lab coat or other protective clothing to prevent skin exposure.[4][7]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[8][9] If exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[10]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a direct, procedural guide for managing 3-methoxy-N-(trifluoromethyl)aniline waste from the point of generation to its final collection.

Step 1: Waste Characterization and Segregation

This is the most critical step in ensuring compliance and safety. Miscategorizing chemical waste can lead to dangerous reactions, regulatory fines, and improper disposal.

  • Identify as Hazardous Waste: Due to its toxicity and irritation properties, any unused 3-methoxy-N-(trifluoromethyl)aniline and materials contaminated with it must be treated as hazardous waste.

  • Classify as Halogenated Organic Waste: The presence of the C-F bonds in the trifluoromethyl group places this compound squarely in the halogenated organic waste category.[2]

  • Segregate at the Source:

    • Dedicate a specific, clearly labeled waste container for "Halogenated Organic Liquids."

    • Crucially, do not mix this waste with non-halogenated organic solvents (like acetone, hexane, or ethanol), aqueous waste, acids, or bases.[2][11][12] Mixing waste streams is a common and dangerous error that can lead to unforeseen chemical reactions and significantly complicates the disposal process.[11]

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures waste handlers are fully aware of the container's contents and associated dangers.

  • Select an Appropriate Container: Use a container made of a compatible material (e.g., glass or polyethylene) with a secure, screw-top lid. The container must be in good condition, free from cracks or defects.[11]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste."[12]

    • The full chemical name: "Waste 3-methoxy-N-(trifluoromethyl)aniline." Do not use abbreviations or chemical formulas.[11]

    • A list of all components if it is a mixed waste stream (e.g., "3-methoxy-N-(trifluoromethyl)aniline in Dichloromethane").

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[11][12] This minimizes the release of harmful vapors.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area pending collection.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[10][13]

Step 4: Arranging for Disposal

Disposal of hazardous waste is a regulated process that must be handled by certified professionals.

  • Contact your Institution's EHS Office: Do not attempt to dispose of this chemical yourself. Your facility's Environmental Health & Safety (EHS) department is responsible for coordinating the collection and disposal of hazardous waste.

  • Schedule a Pickup: Follow your institution's specific procedures to request a waste pickup. Ensure all labeling is complete and accurate before the scheduled collection time.

  • Maintain Records: Keep a copy of all documentation related to the waste disposal for your laboratory's records, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-methoxy-N-(trifluoromethyl)aniline.

G Disposal Workflow for 3-methoxy-N-(trifluoromethyl)aniline A Waste Generation (Pure compound or contaminated materials) B Characterize Waste: Is it a Halogenated Organic? A->B First Step C YES: Segregate into dedicated 'HALOGENATED ORGANIC WASTE' container B->C Correct Path D NO: Follow protocol for non-halogenated waste (This is incorrect for this Topic) B->D Incorrect Path E Affix Hazardous Waste Label - Full Chemical Name - Accumulation Start Date - Hazard Pictograms C->E F Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment E->F G Container Full or Project Complete? F->G G->F No, continue accumulation H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I Waste collected by licensed hazardous waste vendor for proper disposal (e.g., incineration) H->I

Caption: Logical workflow for the safe disposal of 3-methoxy-N-(trifluoromethyl)aniline.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[4][9]

  • Remove Ignition Sources: Although this material has a high flash point, it is combustible. Remove all sources of ignition from the spill area.[10]

  • Don Appropriate PPE: Before attempting cleanup, don all PPE listed in Part 1.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9] Do not allow the spilled material to enter drains or waterways.[3][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3] All cleanup materials must be disposed of as hazardous waste.

By adhering to this comprehensive guide, you can ensure that your use of 3-methoxy-N-(trifluoromethyl)aniline is managed safely and responsibly from start to finish, upholding the highest standards of scientific integrity and laboratory safety.

References

  • 3-METHOXY-5-(TRIFLUOROMETHYL)
  • 3-Methoxy-5-(trifluoromethyl)aniline SDS. ECHEMI.
  • 3-(TRIFLUOROMETHYL)
  • 4-(Trifluoromethyl)
  • Safety D
  • Hazardous Waste Segreg
  • 3-(Trifluoromethyl)
  • 4-Ethoxy-3-(trifluoromethyl)
  • 3-(Trifluoromethoxy)aniline SDS. ECHEMI.
  • Methods for the Storage, Treatment, and Disposal of Industrial Waste. Ministry of Environment, Taiwan.
  • 3-[3-(Trifluoromethyl)
  • 2-Bromo-3-methoxy-4-(trifluoromethoxy)
  • 3-(Trifluoromethyl)
  • List of Halogenated Organic Compounds Regul
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
  • The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

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